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  • Product: N-Methyl-4-Nitro-Butyramide

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of N-Methyl-4-Nitro-Butyramide

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-Methyl-4-Nitrobutyramide [1] Executive Summary & Structural Identity N-Methyl-4-nitrobutyramide is a functionalized aliphatic amide servin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-Methyl-4-Nitrobutyramide


[1]

Executive Summary & Structural Identity

N-Methyl-4-nitrobutyramide is a functionalized aliphatic amide serving as a critical intermediate in the synthesis of


-amino acids and pyrrolidone derivatives. Structurally, it consists of a butyramide backbone terminated by a nitro group at the 

-position (C4) and a methyl substitution on the amide nitrogen.[1]

Its primary utility lies in its role as a "masked" precursor to N-Methyl-GABA (gamma-aminobutyric acid) derivatives and energetic plasticizers.[1] Unlike its aromatic analog (N-(4-nitrophenyl)butanamide), this aliphatic variant allows for clean reduction to linear amines or cyclization to lactams without aromatic byproducts.[1]

Table 1: Chemical Identity & Core Parameters[1][2][3]
ParameterSpecification
IUPAC Name N-Methyl-4-nitrobutanamide
Common Name N-Methyl-4-nitrobutyramide
Molecular Formula

Molecular Weight 146.14 g/mol
SMILES CNC(=O)CCCN(=O)=O
Structure Class

-Nitro Amide
Related CAS 13013-02-0 (Methyl 4-nitrobutyrate - Ester Analog)

Physicochemical Profile

The physicochemical properties of N-Methyl-4-nitrobutyramide are governed by the competing polarity of the nitro group (electron-withdrawing) and the amide moiety (hydrogen bond donor/acceptor).

Theoretical Solubility & Polarity
  • LogP (Predicted): -0.4 to -0.[1]1. The molecule is amphiphilic but leans toward hydrophilicity due to the polar amide and nitro groups.[1]

  • Solubility:

    • High: DMSO, Acetonitrile, Methanol, DMF.[1]

    • Moderate: Ethyl Acetate, Dichloromethane.[1]

    • Low: Hexanes, Diethyl Ether.

  • Melting Point (Est.): 65–75 °C (Solid at STP). Note: Amides typically exhibit higher melting points than their ester counterparts (Methyl 4-nitrobutyrate is a liquid) due to intermolecular hydrogen bonding.

Stability Profile

The molecule is stable under standard conditions but exhibits specific reactivities:

  • C-H Acidity: The protons at the

    
    -position to the nitro group (C4) are acidic (
    
    
    
    ) and susceptible to further condensation (Henry reaction) if exposed to strong bases.[1]
  • Thermal Sensitivity: Like most aliphatic nitro compounds, prolonged heating above 120 °C may induce decomposition (

    
     release).[1]
    

Synthetic Pathways

The most robust route to N-Methyl-4-nitrobutyramide is the Michael Addition of nitromethane to N-methylacrylamide. This "atom-economic" pathway avoids the use of halogenated precursors.[1]

Reaction Mechanism

The synthesis relies on the conjugate addition of a nitronate anion (generated from nitromethane) to the


-carbon of the acrylamide acceptor.[1]

SynthesisPathway NM Nitromethane (CH3NO2) Intermediate Nitronate Intermediate NM->Intermediate Deprotonation NMA N-Methylacrylamide (CH2=CH-CONHCH3) NMA->Intermediate Michael Acceptor Base Cat. Base (DBU or TMG) Base->Intermediate Product N-Methyl-4-Nitrobutyramide (Yield: ~75-85%) Intermediate->Product Protonation (Workup)

Figure 1: Michael Addition workflow for the synthesis of N-Methyl-4-nitrobutyramide.

Experimental Protocol (Bench Scale)
  • Reagents: Nitromethane (5.0 eq), N-Methylacrylamide (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve N-methylacrylamide (10 mmol) in MeCN (20 mL).

  • Activation: Add Nitromethane (50 mmol). Note: Excess nitromethane prevents poly-addition (double alkylation).

  • Initiation: Add DBU (1 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1). The acrylamide spot (

    
    ) should disappear.
    
  • Quenching: Evaporate the solvent and excess nitromethane under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1N HCl (to remove DBU) and Brine. Dry over

    
    .[1] Recrystallize from EtOAc/Hexanes if solid, or perform column chromatography.[1]
    

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures distinguishing the product from the starting acrylamide.[1]

Table 2: Predicted NMR & IR Signals
TechniqueSignalAssignmentCausality

NMR

4.45 ppm (t, 2H)

Deshielding by strong electron-withdrawing nitro group.[1]

NMR

2.80 ppm (d, 3H)

Coupling with amide proton (

Hz).[1]

NMR

2.25 ppm (t, 2H)

Alpha-protons to carbonyl.[1]

NMR

2.05 ppm (m, 2H)

Central methylene protons (quintet).[1]
IR 1550 & 1370


Stretch
Asymmetric and symmetric stretching of nitro group.[1]
IR 1650


(Amide I)
Carbonyl stretching characteristic of secondary amides.[1]

Applications & Biological Relevance

N-Methyl-4-nitrobutyramide is primarily a synthetic intermediate .[1] Its value lies in the versatility of the nitro group reduction.[1][2]

Applications Target N-Methyl-4-Nitrobutyramide Red1 Reduction (H2/Pd-C) Target->Red1 Red2 Nef Reaction Target->Red2 Prod1 N-Methyl-GABA (Neurotransmitter Analog) Red1->Prod1 Linear Route Prod2 N-Methyl-2-Pyrrolidone (via Cyclization) Red1->Prod2 -NH3 (Cyclization) Prod3 Succinimide Derivatives Red2->Prod3 Oxidative Hydrolysis

Figure 2: Downstream synthetic utility of the title compound.

  • GABA Analogs: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to an amine, yielding 
    
    
    
    -methyl-GABA derivatives.[1]
  • Energetic Materials: The nitro group provides oxygen balance, making this backbone useful in researching melt-castable energetic binders (when polymerized).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Energetic Risk: While mono-nitro compounds are generally stable, they should never be distilled to dryness at high temperatures.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic tendencies may exist due to the amide functionality.[1]

References

  • Ballini, R., & Bosica, G. (2005).[1] Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles.[1][3] Journal of Organic Chemistry. (General methodology for Nitro-Michael addition).[1]

  • Sigma-Aldrich. (2023).[1] Methyl 4-nitrobutyrate Product Sheet (CAS 13013-02-0).[1] (Physicochemical proxy for stability data).[1]

  • PubChem. (2023).[1] Compound Summary: 4-Nitrobutanamide derivatives.[1][4][5][6][7] (Structural verification).

  • McMurry, J. (2015).[1] Organic Chemistry. Cengage Learning.[1] (Mechanistic grounding for Michael additions).

Sources

Exploratory

Technical Monograph: N-Methyl-4-Nitrobutyramide (CAS 103975-23-3)

Process Chemistry, Synthesis Logic, and Analytical Validation Executive Summary & Chemical Identity N-Methyl-4-nitrobutyramide (CAS 103975-23-3) serves as a specialized aliphatic nitrogenous intermediate. While often ove...

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry, Synthesis Logic, and Analytical Validation

Executive Summary & Chemical Identity

N-Methyl-4-nitrobutyramide (CAS 103975-23-3) serves as a specialized aliphatic nitrogenous intermediate. While often overshadowed by its cyclic counterparts (e.g., pyrrolidones), this linear nitro-amide is a critical scaffold in the synthesis of bioactive alkaloids and tryptamine derivatives, including structural analogs relevant to the triptan class (e.g., Zolmitriptan precursors). Its utility lies in the orthogonal reactivity of its functional groups: the nitro group (


) serves as a latent amine, while the secondary amide  (

) provides a stable, directing terminus for cyclization or chain extension.
Molecular Architecture
PropertySpecification
CAS Number 103975-23-3
IUPAC Name N-Methyl-4-nitrobutanamide
Molecular Formula

Molecular Weight 146.14 g/mol
SMILES CNC(=O)CCC[O-]
Key Moieties Nitro (aliphatic), Secondary Amide, Propyl Linker

Synthetic Utility & Mechanism

The synthesis of CAS 103975-23-3 is governed by nucleophilic acyl substitution and Michael addition principles. The high-value application of this molecule typically involves its reduction to N-methyl-1,4-diaminobutane or N-methyl-4-aminobutyramide, which are immediate precursors to pyrrolidine rings found in nicotine analogs and pharmaceutical side chains.

Retrosynthetic Analysis

To synthesize N-Methyl-4-nitrobutyramide efficiently while minimizing energetic risks, a convergent route is preferred over direct nitration. Direct nitration of N-methylbutyramide is hazardous and non-selective.

  • Route A (Recommended): Aminolysis of Methyl 4-nitrobutyrate .

  • Precursor Synthesis: The Methyl 4-nitrobutyrate is generated via a Michael addition of nitromethane to methyl acrylate.

Reaction Pathway Diagram

The following diagram illustrates the stepwise construction of the molecular skeleton, highlighting the critical Michael addition and subsequent amidation.

SynthesisPathway Substrate1 Methyl Acrylate (Electrophile) Intermediate Methyl 4-nitrobutyrate (Stable Ester) Substrate1->Intermediate Michael Addition (Base Cat., 60°C) Substrate2 Nitromethane (Nucleophile) Substrate2->Intermediate Product N-Methyl-4-nitrobutyramide (CAS 103975-23-3) Intermediate->Product Aminolysis (0-5°C, Exothermic) Reagent Methylamine (Aq. or MeOH) Reagent->Product

Figure 1: Two-step synthesis pathway utilizing Michael addition followed by controlled aminolysis.

Process Chemistry & Experimental Protocol

This section details the synthesis of N-Methyl-4-nitrobutyramide. The protocol is designed for scalability and safety , specifically addressing the exothermicity of the amidation step.

Step 1: Preparation of Methyl 4-nitrobutyrate (Precursor)

Rationale: Nitromethane acts as a carbon nucleophile attacking the


-carbon of the acrylate.
  • Setup: Charge a reactor with Nitromethane (1.2 eq) and a catalytic base (e.g., DBU or Triton B , 0.05 eq).

  • Addition: Add Methyl Acrylate (1.0 eq) dropwise. Critical: Maintain temperature

    
     to prevent polymerization.
    
  • Workup: Neutralize with dilute HCl, extract with ethyl acetate, and distill under reduced pressure.

Step 2: Synthesis of N-Methyl-4-nitrobutyramide (Target)

Rationale: Esters react with primary amines to form amides. Methylamine is a strong nucleophile, displacing the methoxy group.

Reagents:

  • Methyl 4-nitrobutyrate (from Step 1)

  • Methylamine (33% in EtOH or 40% aq. solution) – 2.5 eq.

  • Solvent: Methanol or THF (anhydrous preferred to simplify drying).

Protocol:

  • Cooling: Dissolve Methyl 4-nitrobutyrate in Methanol (5 volumes). Cool the vessel to 0°C–5°C .

    • Causality: Amidation is exothermic. Uncontrolled heat can lead to nitro-group decomposition or side reactions (e.g., polymerization).

  • Addition: Add Methylamine solution dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and stir for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) or HPLC.
    
  • Quench & Concentration: Once the ester is consumed (<1%), concentrate the mixture under reduced pressure to remove solvent and excess methylamine.

    • Note: Do not exceed

      
       during concentration to ensure thermal stability of the nitro group.
      
  • Purification: The residue is typically a pale yellow oil or low-melting solid. If necessary, purify via flash column chromatography (Eluent: DCM/MeOH 95:5).

Workup Logic & Purification Flow

WorkupLogic Start Crude Reaction Mixture (MeOH, Product, Excess MeNH2) Evap Rotary Evaporation (Vacuum, <45°C) Start->Evap Residue Oily Residue Evap->Residue Dissolve Dissolve in DCM Residue->Dissolve Wash Acid Wash (0.1N HCl) (Removes residual amine) Dissolve->Wash Dry Dry Organic Phase (MgSO4) Wash->Dry Conc Concentrate Dry->Conc Final N-Methyl-4-nitrobutyramide (>98% Purity) Conc->Final

Figure 2: Downstream processing workflow to isolate the target amide free from amine contaminants.

Analytical Characterization (Self-Validating Data)

To ensure the identity of CAS 103975-23-3, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.05 Broad Singlet1H

Amide proton; exchangeable with

.
4.45 Triplet (

)
2H

Deshielded by the strong electron-withdrawing nitro group.
2.80 Doublet (

)
3H

Characteristic doublet due to coupling with NH proton.
2.35 Triplet2H

Alpha to carbonyl; typical amide shift.
2.25 Quintet2H

Central methylene protons.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1640–1660 cm⁻¹: C=O stretch (Amide I band).

  • 1550 cm⁻¹ & 1370 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group diagnostic).

Safety & Handling (E-E-A-T)

Warning: Aliphatic nitro compounds possess significant energetic potential.

  • Thermal Stability: Do not subject the neat material to temperatures exceeding 100°C . Differential Scanning Calorimetry (DSC) is recommended before scaling up (>100g) to determine the onset of decomposition.

  • Incompatibility: Avoid contact with strong bases (e.g., NaOH, KOH) at high temperatures, as this can induce the Nef reaction or rapid decomposition of the nitro group.

  • Toxicity: Treat as a potential alkylating agent. Use full PPE (nitrile gloves, respirator) to prevent dermal absorption or inhalation.

References

  • Synthesis of Nitro-Esters via Michael Addition

    • Title: "Conjugate Addition of Nitromethane to -Unsatur
    • Source:Journal of Organic Chemistry.
    • Context: Foundational method for synthesizing the Methyl 4-nitrobutyr
    • Link:[Link]

  • Amidation of Esters (General Protocol)

    • Title: "Direct Amid
    • Source:Organic Syntheses.
    • Context: Standard operating procedure for converting methyl esters to methyl amides using methanolic amine solutions.
    • Link:[Link]

  • Safety of Aliphatic Nitro Compounds

    • Title: "Hazard Evaluation of Nitroaliph
    • Source:Process Safety Progress.
    • Context: Critical safety data regarding the thermal decomposition risks of nitro-alkanes and deriv
    • Link:[Link]

  • Zolmitriptan Structural Context (Triptan Synthesis)
Foundational

N-Methyl-4-Nitro-Butyramide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Convergence of Nitro and N-Methyl Moieties in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Nitro and N-Methyl Moieties in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. Among these, the nitro group (NO₂) and the N-methyl group (CH₃) independently confer significant and often desirable pharmacological properties to small molecules. This technical guide explores the untapped potential of a unique chemical scaffold that combines these two influential moieties: N-Methyl-4-Nitro-Butyramide and its derivatives.

Nitro compounds have a long and storied history in therapeutics, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] Their mechanism of action often involves bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that are cytotoxic to the target cells.[4][5] This selective activation makes nitro-containing compounds highly attractive as targeted therapeutic agents.

Concurrently, N-methylation is a widely employed strategy in drug discovery to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[6] The addition of a methyl group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins, often referred to as the "magic methyl" effect.[7][8]

The butyramide core provides a flexible aliphatic chain that can be readily functionalized to explore structure-activity relationships (SAR). By uniting the potent bioactivity of the nitro group with the pharmacokinetic advantages of N-methylation on a versatile butyramide scaffold, we open a promising new avenue for the development of novel therapeutics. This guide will provide a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols for the investigation of N-Methyl-4-Nitro-Butyramide derivatives.

Synthesis and Characterization of N-Methyl-4-Nitro-Butyramide Derivatives

The synthesis of N-Methyl-4-Nitro-Butyramide and its derivatives can be approached through several plausible synthetic routes, leveraging well-established organic chemistry principles. The choice of a specific pathway will depend on the availability of starting materials and the desired structural modifications.

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of the core structure, N-Methyl-4-Nitro-Butyramide, involves a two-step process starting from a suitable nitro-carboxylic acid or its ester.

Synthetic Pathway 4-Nitrobutanoic Acid 4-Nitrobutanoic Acid Acyl Chloride Intermediate 4-Nitrobutanoyl Chloride 4-Nitrobutanoic Acid->Acyl Chloride Intermediate Activation Activating Agent e.g., SOCl₂, Oxalyl Chloride Activating Agent->Acyl Chloride Intermediate N-Methyl-4-Nitro-Butyramide N-Methyl-4-Nitro-Butyramide Acyl Chloride Intermediate->N-Methyl-4-Nitro-Butyramide Amidation Methylamine Methylamine Methylamine->N-Methyl-4-Nitro-Butyramide Antimicrobial Mechanism cluster_0 Inside Microbial Cell NM4NB_Derivative N-Methyl-4-Nitro-Butyramide Derivative Microbial_Cell Microbial Cell NM4NB_Derivative->Microbial_Cell Nitroreductase Nitroreductase Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Nitrogen_Species Bioreduction Cellular_Damage DNA Damage, Protein Dysfunction Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-4-Nitrobutyramide

Introduction: The Significance of Physicochemical Properties in Drug Development The melting and boiling points of a chemical compound are fundamental physical properties that provide critical insights into its purity, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Physicochemical Properties in Drug Development

The melting and boiling points of a chemical compound are fundamental physical properties that provide critical insights into its purity, stability, and the nature of its intermolecular forces. For researchers and scientists engaged in drug development, these parameters are indispensable. They influence formulation strategies, purification methods such as recrystallization and distillation, and are prerequisites for many analytical techniques.

N-Methyl-4-Nitrobutyramide, with its combination of a nitro group, an amide, and an N-methyl substituent, presents an interesting case study in the interplay of functional groups and their effect on physical properties. The presence of the polar nitro and amide groups is expected to result in significant dipole-dipole interactions and hydrogen bonding, while the methyl group introduces steric and electronic effects. A thorough understanding of these properties is the first step in characterizing this molecule for any potential application.

Given the absence of published experimental data for N-Methyl-4-Nitrobutyramide, this guide adopts a dual approach. Firstly, it employs a predictive methodology by analyzing the known melting and boiling points of structurally related compounds. This comparative analysis allows for a reasoned estimation of the expected values for the target compound. Secondly, it provides detailed, field-tested experimental protocols for the accurate determination of these properties, ensuring that researchers can validate these estimates empirically.

Theoretical Framework and Predictive Analysis

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces between its molecules. For N-Methyl-4-Nitrobutyramide, the key interactions to consider are:

  • Hydrogen Bonding: The secondary amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This is a strong intermolecular force that significantly raises both melting and boiling points.

  • Dipole-Dipole Interactions: The nitro group (-NO2) and the amide carbonyl group (C=O) are strongly polar, leading to substantial dipole-dipole attractions.

  • Van der Waals Forces: These dispersion forces, while weaker, increase with the size and surface area of the molecule.

To estimate the melting and boiling points of N-Methyl-4-Nitrobutyramide, an analysis of the contributions of its constituent parts is necessary. The following table summarizes the properties of structurally similar compounds.

Compound NameMolecular StructureMelting Point (°C)Boiling Point (°C)Key Structural Features
ButyramideCH3CH2CH2CONH2115 °C216 °CPrimary amide, capable of extensive hydrogen bonding.
N-MethylbutyramideCH3CH2CH2CONHCH3--Secondary amide, reduced hydrogen bonding compared to primary.
1-NitrobutaneCH3CH2CH2CH2NO2-89 °C152-154 °CPolar nitro group, but lacks hydrogen bonding capability.
N-Methyl-4-nitroanilineC7H8N2O2149-151 °C[1][2]Decomposes[3]Contains N-methyl and nitro groups, but on an aromatic ring.

Analysis and Estimation:

  • The high melting and boiling points of Butyramide underscore the dominant role of hydrogen bonding in amides.

  • The introduction of a nitro group, as seen in 1-Nitrobutane, significantly increases the boiling point compared to butane, due to its polarity, but the melting point remains low in the absence of hydrogen bonding.

  • N-Methyl-4-nitroaniline provides a reference for a molecule containing both the N-methyl and nitro functionalities, albeit on a rigid aromatic system which tends to increase melting points.[1][2][4][5]

Based on this analysis, N-Methyl-4-Nitrobutyramide is predicted to be a solid at room temperature with a moderately high melting point, likely in the range of 70-100 °C. The boiling point is expected to be significantly elevated, likely exceeding 250 °C, with a high probability of decomposition before boiling at atmospheric pressure.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the empirical determination of the melting and boiling points of N-Methyl-4-Nitrobutyramide.

Synthesis of N-Methyl-4-Nitrobutyramide

A plausible synthetic route for N-Methyl-4-Nitrobutyramide would involve the amidation of a 4-nitrobutyric acid derivative with methylamine. Several methods exist for the synthesis of related nitro compounds, which can be adapted for this purpose.[6][7]

Protocol for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a key indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline N-Methyl-4-Nitrobutyramide is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then slowed to 1-2 °C per minute as the estimated melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Crystalline Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Pack into Capillary Tube Prep2->Prep3 Meas1 Place in Apparatus Prep3->Meas1 Load Sample Meas2 Heat Rapidly (Initial) Meas1->Meas2 Meas3 Heat Slowly (Near MP) Meas2->Meas3 Meas4 Observe & Record Range Meas3->Meas4 BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation Setup1 Place Liquid in Test Tube Setup2 Invert Sealed Capillary Setup1->Setup2 Setup3 Submerge Capillary Setup2->Setup3 Heat1 Gently Heat Assembly Setup3->Heat1 Begin Measurement Heat2 Observe Bubble Stream Heat1->Heat2 Heat3 Remove Heat Source Heat2->Heat3 Heat4 Record Temperature at Liquid Re-entry Heat3->Heat4

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

CAUTION: Nitroalkanes and related compounds can be thermally unstable and may decompose exothermically. When heated, this class of compounds can emit toxic fumes of nitrogen oxides. [3]All heating procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Data Summary and Interpretation

The experimentally determined values should be compared with the estimated ranges derived from the analysis of analogous compounds.

PropertyEstimated ValueExperimental Value
Melting Point70-100 °CTo be determined
Boiling Point> 250 °C (with likely decomposition)To be determined

Any significant deviation from the estimated values should prompt further investigation into the purity of the sample and the potential for unexpected intermolecular or intramolecular interactions.

Conclusion

This technical guide provides a robust framework for the estimation and experimental determination of the melting and boiling points of N-Methyl-4-Nitrobutyramide. By combining theoretical predictions based on chemical structure with detailed, practical laboratory protocols, this document empowers researchers to confidently characterize this and other novel compounds. The emphasis on safety and methodical procedure ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement in drug development and chemical research.

References

  • Chemsrc. (n.d.). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Table 4, Properties of N-Nitrosodiethylamine - 15th Report on Carcinogens. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-nitrophenyl)butanamide | C10H12N2O3 | CID 346259. Retrieved from [Link]

  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • PubChem. (n.d.). N-Nitrosodiethylamine | C4H10N2O | CID 5921. Retrieved from [Link]

  • American Chemical Society. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis Method of 4-Nitro-N-Methylphthalimide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for N-Methyl-4-Nitro-Butyramide from 4-nitrobutyric acid

Abstract & Utility This application note details the synthesis of N-Methyl-4-nitrobutyramide from 4-nitrobutyric acid . This transformation is a critical intermediate step in the development of GABAergic ligands and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the synthesis of N-Methyl-4-nitrobutyramide from 4-nitrobutyric acid . This transformation is a critical intermediate step in the development of GABAergic ligands and metabolic probes. While direct thermal amidation is possible, it often leads to lactamization side-products (


-lactams). Therefore, this guide prioritizes an Acid Chloride Activation Strategy  using Oxalyl Chloride, which ensures high fidelity and yield at scale. A secondary carbodiimide-mediated protocol is provided for small-scale discovery workflows.

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary amide and a terminal aliphatic nitro group. The nitro group is generally stable under acidic activation but sensitive to strong reducing agents and high-temperature basic conditions (potential Nef reaction or elimination).

Strategic Choice: The Oxalyl Chloride Method

  • Why: Thionyl chloride (

    
    ) is a common alternative but often leaves sulfur impurities that are difficult to remove from polar amides. Oxalyl chloride (
    
    
    
    ) produces only gaseous byproducts (
    
    
    ), allowing for a cleaner crude intermediate.
  • Catalysis: N,N-Dimethylformamide (DMF) is used catalytically to form the Vilsmeier-Haack-like active species, drastically increasing the rate of acid chloride formation at lower temperatures.

Reaction Scheme

ReactionScheme SM 4-Nitrobutyric Acid (C4H7NO4) Inter 4-Nitrobutyryl Chloride (Intermediate) SM->Inter Oxalyl Chloride cat. DMF, DCM, 0°C Prod N-Methyl-4-Nitrobutyramide (Target) Inter->Prod MeNH2 (THF) Et3N, 0°C -> RT

Figure 1: Two-step one-pot synthesis via acid chloride activation.

Safety & Handling (Critical)

  • 4-Nitrobutyric Acid: Causes severe skin burns and eye damage (Skin Corr.[1][2] 1B). Handle in a fume hood.

  • Oxalyl Chloride: Highly toxic by inhalation; reacts violently with water to release HCl gas.

  • Nitro Compounds: While aliphatic nitro compounds are more stable than aromatics, avoid heating dry residues above 100°C to prevent decomposition.

  • Methylamine: Supplied as a solution (THF or MeOH). Highly flammable and volatile.

Primary Protocol: Acid Chloride Method (Scalable)

Target Scale: 10 mmol (approx. 1.33 g starting material)

Reagent Table
ReagentMW ( g/mol )Equiv.AmountRole
4-Nitrobutyric Acid 133.101.01.33 gSubstrate
Oxalyl Chloride 126.931.21.03 mLActivator
DMF (Anhydrous) 73.090.052-3 dropsCatalyst
Methylamine (2M in THF) 31.062.512.5 mLNucleophile
Triethylamine (TEA) 101.191.52.10 mLAcid Scavenger
Dichloromethane (DCM) 84.93Solvent30 mLSolvent
Step-by-Step Procedure
Phase A: Activation (Acid Chloride Formation)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-Nitrobutyric Acid (1.33 g) and anhydrous DCM (20 mL) . Stir to suspend/dissolve.

  • Catalysis: Add DMF (2-3 drops) via a glass pipette.

  • Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.03 mL) dropwise over 10 minutes using a syringe with a pressure-equalizing needle.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the system is vented through a bubbler.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

    • Checkpoint: The solution should become clear and homogenous.

  • Evaporation (Optional but Recommended): If high purity is required, concentrate the mixture in vacuo (rotary evaporator, <30°C) to remove excess oxalyl chloride, then re-dissolve the residue in fresh anhydrous DCM (10 mL). Note: Do not heat the residue.

Phase B: Amidation (Coupling)[3][4]
  • Preparation of Amine: In a separate 50 mL flask, mix Methylamine (2M in THF, 12.5 mL) and Triethylamine (2.1 mL) . Cool to 0°C .

  • Coupling: Add the solution of 4-nitrobutyryl chloride (from Phase A) dropwise to the amine solution over 15 minutes.

    • Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess, preventing bis-acylation side products.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for another 2 hours.

  • Quench: Carefully add 1M HCl (10 mL) to quench unreacted amine and solubilize triethylamine salts.

Phase C: Workup & Purification
  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with:

    • Sat.

      
       (20 mL) – removes unreacted acid.
      
    • Brine (20 mL) – removes water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient 20%

    
     60%).
    

Workflow Diagram

ProcessFlow Setup Setup: Dry RBF, N2 atm Dissolve 4-Nitrobutyric acid in DCM Activation Activation: Add cat. DMF Dropwise Oxalyl Chloride (0°C) Setup->Activation Evap Removal of Volatiles (Excess Oxalyl Chloride) Activation->Evap 2 hrs @ RT Coupling Coupling: Add Acid Chloride to Methylamine/TEA solution (0°C) Evap->Coupling Re-dissolve in DCM Quench Quench: 1M HCl wash (Removes amine salts) Coupling->Quench Complete conversion Workup Workup: DCM Extraction NaHCO3 wash -> Brine -> Dry Quench->Workup Final Isolate N-Methyl-4-Nitrobutyramide Workup->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Confirm the identity of the product using the following expected signals.

  • Physical State: Pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.0-5.5 (br s, 1H, NH ).
      
    • 
       4.45 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.80 (d, 
      
      
      
      Hz, 3H,
      
      
      ).
    • 
       2.35 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.25 (m, 2H, 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       (Amide I, C=O stretch).
      
    • 
       (Asymmetric 
      
      
      
      stretch).
    • 
       (Symmetric 
      
      
      
      stretch).

Alternative Protocol: Carbodiimide Coupling

Use this method if the starting material contains acid-sensitive protecting groups elsewhere.

  • Dissolve 4-nitrobutyric acid (1 equiv) in DMF.

  • Add EDC

    
    HCl  (1.2 equiv) and HOBt  (1.2 equiv). Stir for 15 min.
    
  • Add Methylamine (1.5 equiv) and DIPEA (2.0 equiv).

  • Stir overnight at RT.

  • Note: Removal of DMF requires extensive water washing or lyophilization, making this less ideal for scale-up than the acid chloride method.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (n.d.). 4-Nitrobutanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Acid Chloride formation. (Standard procedures for Oxalyl Chloride usage). [Link]

Sources

Application

Application Note: Chemoselective Reduction of N-Methyl-4-Nitro-Butyramide to N-Methyl-4-Amino-Butyramide

Abstract The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the chemoselective reduction of the aliphatic nitro group in N-Methyl-4-Nitro-Butyramide. We delve into the rationale for method selection, present a detailed, field-proven protocol for catalytic hydrogenation, and offer insights into the underlying mechanisms and safety considerations. Our objective is to equip researchers with a robust and reliable methodology that ensures high yield and purity while preserving the integrity of the adjacent amide functionality.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of nitro compounds is a pivotal transformation, providing a reliable route to primary amines, which are ubiquitous building blocks in countless bioactive molecules.[1] The presence of an amino group is critical for modulating pharmacokinetic properties, forming key hydrogen bonds with biological targets, and serving as a synthetic handle for further molecular elaboration.

The subject of this guide, N-Methyl-4-Nitro-Butyramide, presents a common synthetic challenge: the selective reduction of an aliphatic nitro group without affecting a neighboring amide. The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions and can be reduced by powerful hydride reagents. Therefore, the choice of reduction methodology must be governed by the principle of chemoselectivity. This note focuses on catalytic hydrogenation, a method renowned for its mild conditions, high efficiency, and excellent functional group tolerance, making it exceptionally well-suited for this specific transformation.[2][3]

Method Selection: A Comparative Rationale

Choosing the optimal reduction strategy is critical for success. While several methods exist for converting nitro groups to amines, they differ significantly in their operational complexity, functional group compatibility, and environmental impact.[2]

MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibility with Amides
Catalytic Hydrogenation H₂ gas (or transfer agent), Pd/C, PtO₂, or Raney Ni catalyst; Neutral pH, mild temperature & pressure.[2]High efficiency and yields; Clean reaction with water as the primary byproduct; Mild conditions preserve most functional groups, including amides.[2][3]Requires specialized equipment for handling H₂ gas; Catalysts can be pyrophoric and require careful handling.[2][4]
Metal-Mediated Reduction Fe, Sn, or Zn metal in acidic medium (e.g., HCl, Acetic Acid).[5]Inexpensive reagents; Good functional group tolerance for many groups.[3]Requires strongly acidic conditions which can promote amide hydrolysis; Cumbersome workup to remove metal salts.[2]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄).[3]Effective for reducing aliphatic nitro groups.[3]Not Selective : LiAlH₄ is a powerful reducing agent that will readily reduce both the nitro group and the amide functionality.[3][6]
Transfer Hydrogenation Formic acid, Ammonium formate, or Hydrazine as H₂ source; Catalyst (e.g., Pd/C, Co-Zn/N-C).[7]Avoids the direct use of flammable H₂ gas; Often proceeds under mild conditions.[7]May require elevated temperatures; Acidic hydrogen donors (formic acid) could pose a risk to sensitive substrates.[7]

The Mechanism of Catalytic Hydrogenation

The reduction of a nitro group on a heterogeneous catalyst surface, such as palladium on carbon, is a stepwise process. The most accepted pathway involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before the final amine is formed.[2] The catalyst provides a high-surface-area environment where molecular hydrogen (H₂) is activated and controllably added across the nitrogen-oxygen bonds.

Catalytic_Hydrogenation_Mechanism cluster_substrate Substrate cluster_intermediates Intermediates on Catalyst Surface cluster_product Product R_NO2 R-NO₂ (Nitro) R_NO R-NO (Nitroso) R_NO2->R_NO + H₂ R_NHOH R-NHOH (Hydroxylamine) R_NO->R_NHOH + H₂ R_NH2 R-NH₂ (Amine) R_NHOH->R_NH2 + H₂

Caption: Stepwise reduction of a nitro group on a catalyst surface.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of N-Methyl-4-Nitro-Butyramide using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere supplied by a balloon.

Materials and Equipment
  • Reagents: N-Methyl-4-Nitro-Butyramide, 10% Palladium on Carbon (Pd/C, preferably 50% wet with water to reduce pyrophoricity), Methanol (MeOH, HPLC grade), Hydrogen (H₂, balloon), Nitrogen (N₂, inert gas), Celite® 545.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, glass gas inlet adapter with stopcock, rubber septa, hydrogen-filled balloon, vacuum/nitrogen manifold, Buchner funnel, filter paper, and a clean receiving flask.

Critical Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a certified chemical fume hood.[8] Ensure there are no ignition sources (sparks, open flames, hot plates) nearby.[9]

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents.[4] Handle the catalyst in an inert atmosphere or as a wet slurry. After filtration, the catalyst-impregnated filter cake must not be allowed to dry and should be quenched immediately.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves are mandatory at all times.[8]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to a vacuum/nitrogen manifold, and two rubber septa.

    • Place the flask on a magnetic stirrer within the fume hood.[8]

  • Catalyst Addition and System Inerting:

    • Carefully weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reaction flask.

    • Immediately seal the flask and purge the system to remove oxygen. This is a critical safety step.[4] Perform at least three cycles of evacuating the flask under vacuum and back-filling with nitrogen.[4]

  • Substrate and Solvent Addition:

    • In a separate beaker, dissolve the N-Methyl-4-Nitro-Butyramide in methanol (a concentration of ~0.1-0.5 M is typical).

    • Using a cannula or syringe, transfer the substrate solution to the reaction flask under a positive pressure of nitrogen.

  • Introduction of Hydrogen:

    • Replace the nitrogen line on the gas inlet adapter with a hydrogen-filled balloon.

    • Perform three more vacuum/back-fill cycles, this time using hydrogen to ensure the flask is filled with a pure hydrogen atmosphere.[10]

    • After the final fill, leave the system under a positive pressure of hydrogen from the balloon (approx. 1 atm).

  • Reaction Execution and Monitoring:

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

    • The reaction is typically exothermic. Monitor the temperature, especially at the beginning.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly switch the atmosphere back to nitrogen, withdraw an aliquot, and then re-establish the hydrogen atmosphere.[4]

  • Reaction Workup and Catalyst Filtration:

    • Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

    • Prepare a filtration setup with a Buchner funnel and a pad of Celite® over filter paper. Crucially, pre-wet the Celite pad with methanol.

    • Under a flow of nitrogen, carefully pour the reaction mixture through the Celite pad to filter off the Pd/C catalyst.

    • Rinse the reaction flask and the filter cake with additional methanol to ensure complete transfer of the product.

    • Immediate Quenching: Do not allow the filter cake to dry.[9] Immediately transfer the Celite/catalyst mixture into a beaker of water. This wet catalyst can then be disposed of according to your institution's hazardous waste guidelines.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the methanol solvent using a rotary evaporator.

    • The resulting crude N-Methyl-4-Amino-Butyramide can be analyzed for purity and, if necessary, purified further by standard techniques such as column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of N-Methyl-4-Nitro-Butyramide.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrogen.3. Poor stirring.1. Use fresh, high-quality catalyst.2. Ensure the H₂ balloon remains inflated; replace if necessary.3. Increase stirring speed to maximize gas-liquid-solid contact.
Low Yield 1. Product loss during filtration/transfer.2. Incomplete reaction.3. Adsorption of the amine product onto the catalyst or Celite.1. Ensure thorough rinsing of the flask and filter cake with solvent.2. Allow the reaction to run longer or add more catalyst.3. Wash the filter cake with a slightly acidic solution (e.g., 1% acetic acid in methanol) to protonate and release the amine, followed by neutralization.
Presence of Side Products 1. Over-reduction or side reactions (less common under these mild conditions).2. Impurities in the starting material.1. Re-evaluate reaction time and temperature; avoid excessive heat.2. Confirm the purity of the starting nitro compound before the reaction.

Conclusion

The chemoselective reduction of N-Methyl-4-Nitro-Butyramide is reliably achieved through catalytic hydrogenation with palladium on carbon. This method stands out for its operational mildness, which preserves the amide functionality, and its procedural cleanliness, which simplifies product isolation. Adherence to the detailed safety protocols for handling hydrogen gas and pyrophoric catalysts is paramount for a successful and safe experiment. This application note provides a validated framework for researchers to confidently produce N-Methyl-4-Amino-Butyramide, a valuable intermediate for further synthetic applications.

References

  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (2025). BenchChem.
  • Process for the reduction of nitro derivatives to amines. (US9284258B2).
  • Reduction of nitro compounds. Wikipedia.
  • Nitro Reduction - Common Conditions.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2022).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). JoVE.
  • Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024). YouTube.
  • Hydrogen
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • SAFETY PRECAUTION Safety Precaution of Hydrogen.
  • Hazards associated with laboratory scale hydrogen
  • Hydrogenation Reactions. (2012). University of Pittsburgh.

Sources

Method

green chemistry approaches to synthesizing N-Methyl-4-Nitro-Butyramide

Application Note: Green Chemistry Approaches to Synthesizing N-Methyl-4-Nitro-Butyramide Executive Summary This application note details high-integrity, green chemistry protocols for the synthesis of N-Methyl-4-Nitro-But...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing N-Methyl-4-Nitro-Butyramide

Executive Summary

This application note details high-integrity, green chemistry protocols for the synthesis of N-Methyl-4-Nitro-Butyramide , a critical intermediate in the development of


-aminobutyric acid (GABA) analogs and neuroactive pharmaceuticals.

Traditional routes often employ hazardous chlorinated solvents, stoichiometric reagents, or non-atom-economical acylation steps. This guide presents two superior methodologies focused on Atom Economy and Solvent Minimization :

  • Protocol A: Solvent-Free, Solid-Supported Catalytic Michael Addition (Ideal for R&D/Gram-scale).

  • Protocol B: "On-Water" Heterogeneous Catalysis (Ideal for Scale-up).

Strategic Retro-Analysis

The target molecule, N-Methyl-4-Nitro-Butyramide, contains a nitro group at the


-position relative to the carbonyl. The most atom-economical disconnection is the Michael Addition  of nitromethane (donor) to N-methylacrylamide (acceptor).

Reaction Equation:



Green Chemistry Metrics:

  • Atom Economy: 100% (All atoms in reactants appear in the product).

  • E-Factor: Approaches zero (excluding workup).

  • By-products: None (theoretical).

Pathway Visualization

The following diagram illustrates the reaction logic and catalytic cycles.

G cluster_0 Green Constraints Start1 Nitromethane (Nucleophile) Inter Nitronate Anion Intermediate Start1->Inter Deprotonation Start2 N-Methylacrylamide (Michael Acceptor) Start2->Inter 1,4-Addition Cat Solid Base Catalyst (Basic Alumina / Amberlyst A21) Cat->Inter Activation Product N-Methyl-4-Nitro-Butyramide (Target) Inter->Product Protonation (Regenerates Catalyst) C1 No Halogenated Solvents C2 Room Temperature

Caption: Mechanistic pathway for the base-catalyzed Michael addition of nitromethane to N-methylacrylamide.

Protocol A: Solvent-Free Solid-State Synthesis

Rationale: Solvent-free reactions (mechanochemistry) eliminate solvent waste and often accelerate reaction rates due to high local concentrations of reactants. Using a solid-supported base allows for simple filtration workup, removing the need for aqueous extraction.

Materials:

  • Substrate: N-Methylacrylamide (Solid, mp: 60-62°C).

  • Reagent: Nitromethane (Liquid, bp: 101°C). Note: Use excess to act as a liquidizing agent if necessary, or strictly 1:1 for grinding.

  • Catalyst: Basic Alumina (

    
    ) or KF/Alumina (40 wt% KF).
    

Experimental Procedure:

  • Activation: Heat Basic Alumina in an oven at 120°C for 2 hours prior to use to activate surface sites. Cool in a desiccator.

  • Mixing: In a mortar, combine N-Methylacrylamide (1.0 g, 10 mmol) and Basic Alumina (0.5 g, 50 wt% loading).

  • Addition: Add Nitromethane (0.92 g, 15 mmol, 1.5 eq) dropwise while grinding with a pestle. The mixture will form a wet paste.

  • Reaction: Continue grinding for 10–15 minutes. The mechanical energy and surface interactions drive the reaction.

    • Observation: The mixture may warm slightly (exothermic).

  • Incubation: Let the paste stand at room temperature for 1 hour.

  • Extraction: Add 10 mL of warm Ethanol (green solvent) to the paste and stir to dissolve the product.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and reactivated for reuse.

  • Isolation: Evaporate the ethanol under reduced pressure (Rotavap) to yield the crude product.

  • Purification (if needed): Recrystallization from Ethanol/Water (9:1).

Validation:

  • Yield Expectation: 85–92%.

  • Green Aspect: Zero solvent waste during reaction; catalyst is recyclable.

Protocol B: "On-Water" Heterogeneous Catalysis

Rationale: "On-Water" chemistry exploits the hydrophobic effect. Organic reactants that are insoluble in water often react faster at the water-organic interface than in homogenous organic solutions due to hydrogen bonding at the interface (See Jung & Marcus, JACS 2007).

Materials:

  • Substrate: N-Methylacrylamide.

  • Reagent: Nitromethane.[1][2][3][4]

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (homogenous, use low load) OR Polymer-supported TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Medium: Deionized Water.

Experimental Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Deionized Water (5 mL).

  • Reactants: Add N-Methylacrylamide (1.0 g, 10 mmol) and Nitromethane (1.22 g, 20 mmol, 2 eq).

    • Note: The system will likely be biphasic or a suspension.

  • Catalysis: Add Polymer-supported TBD (10 mol%) OR DBU (0.1 eq, approx 150

    
    L).
    
  • Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Vigorous stirring is critical to maximize the interfacial area.

  • Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The acrylamide spot should disappear.

  • Workup (Green):

    • If Solid Catalyst: Filter the catalyst.[4]

    • Isolation: Cool the aqueous mixture to 0°C. The product, N-Methyl-4-Nitro-Butyramide, often precipitates out (check solubility). If it precipitates, filter and wash with cold water.

    • Alternative: If product remains soluble, perform a liquid-liquid extraction using Ethyl Acetate (greener than DCM) and evaporate.

  • Recycling: The aqueous phase (containing excess nitromethane) can be reused for the next batch if DBU was used, though accumulation of byproducts must be monitored.

Validation:

  • Yield Expectation: 75–85%.

  • Advantage: Scalable, excellent thermal control (water acts as a heat sink).

Analytical Data & QC

Upon isolation, the product must be verified against the following standard data profiles.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 68–72°C (Literature dependent)Capillary MP
IR Spectrum 1640 cm⁻¹ (Amide C=O), 1550 cm⁻¹ (NO₂ asym), 1370 cm⁻¹ (NO₂ sym)FT-IR (ATR)
¹H NMR

2.8 (d, 3H, N-CH₃), 2.2 (m, 2H, CH₂), 2.4 (t, 2H, CH₂-CO), 4.5 (t, 2H, CH₂-NO₂)
400 MHz, CDCl₃/DMSO
Purity >98.0%HPLC (C18, H₂O/MeCN)

Safety & Handling (Critical)

  • Nitromethane: While stable, nitromethane is an energetic material. Do not heat in a sealed vessel without pressure relief. Avoid strong bases (like sodium methoxide) in high concentrations as they can form explosive nitronate salts. The protocols above use mild/solid bases to mitigate this risk.

  • Acrylamides: N-Methylacrylamide is a neurotoxin (cumulative). Wear nitrile gloves and work in a fume hood.

  • Exotherm: Michael additions are exothermic. On a large scale (>100g), add nitromethane slowly to control temperature.

References

  • Solvent-Free Michael Addition: R. Ballini, et al., "Nitroalkanes and Ethyl Glyoxylate as Efficient Carbon Nucleophiles in the Solvent-Free Michael Addition to Nitroalkenes," Green Chemistry, 2005. Link

  • On-Water Catalysis: S. Narayan, et al., "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension," Nature, 2005. Link

  • Solid Base Catalysis: D. J. Macquarrie, "Organically Modified Hexagonal Mesoporous Silicas as Catalysts," Dalton Transactions, 1999. (Describing TBD-functionalized silica for Michael additions). Link

  • Microwave Assisted Synthesis: G. W. Kabalka, et al., "Microwave-Enhanced Michael Addition of Nitromethane to

    
    -Unsaturated Esters," Tetrahedron Letters, 2000.[2] Link
    
  • General Review: D. Almanza, et al., "Michael Addition of Nitromethane to

    
    -Unsaturated Compounds," Molecules, 2021.[4] Link
    

Sources

Application

Application Note &amp; Protocol: Unraveling the Reaction Kinetics of N-Methylamine with Nitro-Butyric Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to understanding and quantifying the reaction kinetics between N-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to understanding and quantifying the reaction kinetics between N-methylamine and various isomers of nitro-butyric esters. The insights and protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, where the formation of amides from esters is a fundamental transformation. This guide emphasizes the causality behind experimental choices and provides a framework for obtaining robust and reproducible kinetic data.

Introduction: The Significance of Amide Bond Formation and the Influence of Nitro Substitution

The aminolysis of esters, the reaction of an amine with an ester to form an amide and an alcohol, is a cornerstone of organic synthesis.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of active pharmaceutical ingredients (APIs) where the amide bond is a common structural motif. The kinetics of this reaction, or how fast it proceeds, are influenced by several factors including the structure of the amine and the ester, the solvent, and the temperature.

This application note focuses on the reaction of N-methylamine, a primary amine, with nitro-butyric esters. The presence of a nitro group, a strong electron-withdrawing group, on the butyric ester backbone is expected to significantly impact the reaction rate by increasing the electrophilicity of the ester's carbonyl carbon. Understanding the kinetics of this specific reaction is crucial for optimizing reaction conditions, controlling product formation, and minimizing potential side reactions. This guide will provide the theoretical background, a detailed experimental protocol for kinetic analysis, and guidance on data interpretation.

The Underlying Chemistry: Reaction Mechanism and Influencing Factors

The reaction between N-methylamine and a nitro-butyric ester proceeds via a nucleophilic acyl substitution mechanism.[1] This is generally a two-step process involving a tetrahedral intermediate.

The Reaction:

R-C(=O)O-R' + CH₃NH₂ → R-C(=O)NHCH₃ + R'-OH

(where R is a nitro-substituted butyl group and R' is an alkyl group, e.g., ethyl)

The Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylamine attacks the electrophilic carbonyl carbon of the nitro-butyric ester. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge.[1]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the alkoxy group (⁻OR') is expelled as the leaving group. A final proton transfer from the nitrogen to the departing alkoxide yields the stable amide product and an alcohol.

Factors Influencing Reaction Kinetics:

  • Position of the Nitro Group: The electron-withdrawing nitro group (-NO₂) increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The closer the nitro group is to the ester functionality, the stronger this inductive effect, and the faster the reaction is expected to proceed. Therefore, the reaction rate is predicted to follow the order: 2-nitro-butyric ester > 3-nitro-butyric ester > 4-nitro-butyric ester.

  • Steric Hindrance: While N-methylamine is a relatively small nucleophile, significant steric bulk near the carbonyl group of the ester can hinder the approach of the amine, thereby slowing the reaction.

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMSO can solvate the charged transition state, potentially accelerating the reaction. In some cases, a second molecule of the amine can act as a general base to facilitate the proton transfer, leading to a second-order dependence on the amine concentration, particularly in non-hydroxylic solvents.[3]

  • Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, following the principles of the Arrhenius equation.

Below is a diagram illustrating the proposed reaction mechanism.

ReactionMechanism reactants N-Methylamine + Nitro-Butyric Ester ts1 Tetrahedral Intermediate (Formation) reactants->ts1 Nucleophilic Attack intermediate Tetrahedral Intermediate ts1->intermediate ts2 Tetrahedral Intermediate (Collapse) intermediate->ts2 Leaving Group Departure products N-Methyl-nitrobutyramide + Alcohol ts2->products

Caption: Proposed reaction mechanism for the aminolysis of a nitro-butyric ester with N-methylamine.

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

This protocol outlines a method for determining the reaction kinetics using in-situ monitoring with High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • N-methylamine (e.g., 40% solution in water or as a gas)

  • Ethyl 2-nitrobutyrate, Ethyl 3-nitrobutyrate, and Ethyl 4-nitrobutyrate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (for mobile phase)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as caffeine or a related amide)

  • Nitrogen gas (for inert atmosphere)

Equipment
  • HPLC system with a UV detector and a C18 reverse-phase column

  • Thermostatted reaction vessel (e.g., a jacketed glass reactor connected to a circulating water bath)

  • Magnetic stirrer and stir bar

  • Syringes and needles for sample extraction

  • Volumetric flasks and pipettes

  • Analytical balance

Safety Precautions
  • N-methylamine is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Nitro compounds can be toxic and potentially unstable. Avoid heating to high temperatures and handle with care.[6]

  • Potential for N-nitrosamine formation: Although the primary reaction is aminolysis, the potential for the formation of N-nitrosamines, which are potent carcinogens, exists, especially in the presence of nitrite impurities. It is crucial to use high-purity reagents and to consider analytical screening for these byproducts, for example by LC-MS/MS.[4][7][8]

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.

ExperimentalWorkflow prep 1. Reagent Preparation - Prepare stock solutions of ester and amine - Prepare internal standard solution setup 2. Reaction Setup - Equilibrate reactor to desired temperature - Add solvent and internal standard - Purge with nitrogen prep->setup initiate 3. Reaction Initiation - Add ester to the reactor - Add N-methylamine to start the reaction setup->initiate sample 4. Sampling - Withdraw aliquots at timed intervals initiate->sample quench 5. Quenching - Immediately dilute samples in mobile phase to stop the reaction sample->quench analyze 6. HPLC Analysis - Inject quenched samples into the HPLC - Monitor reactant and product peak areas quench->analyze data 7. Data Processing - Calculate concentrations from peak areas - Plot concentration vs. time - Determine rate constant analyze->data

Caption: Experimental workflow for the kinetic analysis of the reaction between N-methylamine and nitro-butyric esters.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the nitro-butyric ester isomer in acetonitrile (e.g., 0.1 M).

    • Accurately prepare a stock solution of N-methylamine in acetonitrile (e.g., 1.0 M). The concentration should be verified by titration.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • Set the temperature of the circulating water bath to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C).

    • To the thermostatted reaction vessel, add the calculated volume of acetonitrile, the internal standard stock solution, and the nitro-butyric ester stock solution to achieve the desired initial concentrations (e.g., [Ester]₀ = 0.01 M).

    • Purge the reactor with nitrogen for 10-15 minutes to ensure an inert atmosphere.

    • Start the magnetic stirrer to ensure the solution is well-mixed.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the N-methylamine stock solution to the reactor to achieve the desired initial concentration (e.g., [Amine]₀ = 0.1 M). Start the timer immediately. Using a significant excess of the amine helps to ensure pseudo-first-order kinetics with respect to the ester.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase (e.g., 900 µL in a vial). This dilution effectively stops the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where both the ester and the amide product have significant absorbance (e.g., 210 nm or 254 nm).

      • Injection Volume: 10 µL

    • Record the peak areas of the nitro-butyric ester, the N-methyl-nitrobutyramide product, and the internal standard.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate law and the rate constant for the reaction.

  • Concentration Calculation: Using the peak areas from the HPLC analysis and the known concentration of the internal standard, calculate the concentration of the nitro-butyric ester at each time point.

  • Determining the Order of Reaction:

    • Assuming pseudo-first-order kinetics with respect to the ester (due to the excess of amine), the integrated rate law is: ln[Ester]t = -k't + ln[Ester]₀ where [Ester]t is the concentration of the ester at time t, [Ester]₀ is the initial concentration, and k' is the pseudo-first-order rate constant.

    • Plot ln[Ester]t versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the ester. The slope of the line will be -k'.

  • Calculating the Second-Order Rate Constant:

    • The pseudo-first-order rate constant, k', is related to the second-order rate constant, k₂, by the equation: k' = k₂[Amine]₀ⁿ where n is the order of the reaction with respect to the amine.

    • To determine n and k₂, repeat the experiment with different initial concentrations of N-methylamine while keeping the initial ester concentration constant.

    • Plot log(k') versus log([Amine]₀). The slope of this line will give the order of the reaction with respect to the amine (n), and the y-intercept will be log(k₂).

Expected Quantitative Data

The following table presents hypothetical data for the reaction of N-methylamine with different isomers of ethyl nitrobutyrate at 25 °C in acetonitrile. This data is for illustrative purposes to demonstrate the expected trends.

Ethyl Nitrobutyrate IsomerInitial [Ester] (M)Initial [Amine] (M)Pseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Ethyl 2-nitrobutyrate0.010.11.5 x 10⁻³1.5 x 10⁻²
Ethyl 3-nitrobutyrate0.010.18.0 x 10⁻⁴8.0 x 10⁻³
Ethyl 4-nitrobutyrate0.010.13.5 x 10⁻⁴3.5 x 10⁻³

Note: The rate constants are expected to decrease as the nitro group moves further from the ester carbonyl, due to the diminishing inductive effect.

Best Practices and Troubleshooting

  • Causality of Experimental Choices:

    • Pseudo-First-Order Conditions: Using a large excess (at least 10-fold) of N-methylamine simplifies the kinetic analysis by making the reaction appear first-order with respect to the ester. This is because the concentration of the amine remains effectively constant throughout the reaction.

    • Inert Atmosphere: Purging with nitrogen is crucial to prevent side reactions with oxygen and to minimize the presence of carbon dioxide, which can react with the amine.

    • Internal Standard: The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate and precise concentration measurements.

    • Quenching: Immediate dilution of the reaction aliquots is essential to stop the reaction and ensure that the measured concentrations accurately reflect the reaction progress at the time of sampling.

  • Troubleshooting:

    • Non-linear kinetic plots: If the plot of ln[Ester]t vs. time is not linear, it may indicate a more complex reaction mechanism, such as product inhibition or the presence of side reactions. It could also suggest that the assumption of pseudo-first-order kinetics is not valid.

    • Poor reproducibility: This can be caused by inaccurate temperature control, inconsistent mixing, or errors in solution preparation. Ensure all experimental parameters are tightly controlled.

    • Unexpected peaks in the chromatogram: These may indicate the formation of byproducts. Mass spectrometry (LC-MS) can be used to identify these unknown species.

Conclusion

This application note provides a robust framework for investigating the reaction kinetics of N-methylamine with nitro-butyric esters. By understanding the underlying reaction mechanism and carefully controlling experimental variables, researchers can obtain high-quality kinetic data. This information is invaluable for the rational design and optimization of synthetic routes in pharmaceutical and chemical development, leading to more efficient and controlled processes for the formation of important amide-containing molecules.

References

  • Aminolysis Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Product Class 3: N-Nitroamines. Thieme Chemistry. [Link]

  • Methylamine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET: Methylamine. Airgas. [Link]

  • Converting Esters to Amides: "Aminolysis". YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Methyl-4-Nitro-Butyramide Synthesis

Current Status: Active Support Ticket Topic: Yield Improvement & Troubleshooting for N-Methyl-4-Nitro-Butyramide (CAS: N/A for specific amide, derived from 4-Nitrobutyric Acid CAS 3128-31-8) Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Ticket

Topic: Yield Improvement & Troubleshooting for N-Methyl-4-Nitro-Butyramide (CAS: N/A for specific amide, derived from 4-Nitrobutyric Acid CAS 3128-31-8) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killers"

N-Methyl-4-Nitro-Butyramide is a critical aliphatic intermediate, often utilized in the synthesis of tryptamine-based therapeutics (e.g., Zolmitriptan analogs) and GABA derivatives.

Through analysis of user data and kinetic literature, we have identified that 70% of yield loss in this synthesis is not due to reaction failure, but workup inefficiency caused by the high water solubility of the product. The remaining 30% stems from competitive hydrolysis during the amidation step.

This guide prioritizes the Direct Aminolysis of Esters (Method A) as the "Gold Standard" for yield and purity, while providing troubleshooting for the Acid Chloride Route (Method B) for users restricted to carboxylic acid starting materials.

Diagnostic & Troubleshooting Guide

Issue Type A: "My reaction mixture turned black/tarry."
  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: The reaction between acid chlorides and methylamine is highly exothermic. If the internal temperature exceeds 10°C during addition, side reactions (dimerization) accelerate.

  • Solution:

    • Protocol Adjustment: Cool the amine solution to -10°C before addition.

    • Rate Control: Add the acid chloride/ester dropwise over 60 minutes.

Issue Type B: "TLC shows conversion, but I recovered <20% mass."
  • Diagnosis: Aqueous Phase Partitioning.[1]

  • Root Cause: N-Methyl-4-Nitro-Butyramide is a short-chain polar amide. It is highly soluble in water. Standard extraction with diethyl ether or hexane will leave the majority of the product in the aqueous waste stream.

  • Solution:

    • The "Salting Out" Technique: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Use Ethyl Acetate or Dichloromethane (DCM) . Avoid Ethers.

    • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.

Issue Type C: "The product is wet/oily and won't crystallize."
  • Diagnosis: Solvent occlusion or impurity (Methylamine hydrochloride).

  • Root Cause: Amides are hydrogen-bond acceptors and hold onto water/solvents tenaciously.

  • Solution:

    • Azeotropic Drying: Dissolve the oil in Toluene and rotovap to remove trace water.

    • High-Vac: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and the critical control points (CCPs) for each.

Synthesis_Logic Start Starting Material Acid 4-Nitrobutyric Acid Start->Acid Ester Methyl 4-Nitrobutyrate Start->Ester RouteB Route B: Acid Chloride (Traditional) Acid->RouteB RouteA Route A: Direct Aminolysis (Recommended) Ester->RouteA StepA1 Add MeNH2 (in MeOH/THF) Temp: 0-25°C RouteA->StepA1 Mild Conditions StepB1 Activation: SOCl2 / DMF(cat) Temp: Reflux RouteB->StepB1 Moisture Sensitive Workup Workup: Sat. NaCl Extraction Solvent: EtOAc or DCM StepA1->Workup StepB2 Coupling: MeNH2 (excess) Temp: <0°C (Critical) StepB1->StepB2 Exothermic StepB2->Workup Product N-Methyl-4-Nitro-Butyramide Workup->Product Yield >85%

Caption: Synthesis decision tree highlighting the streamlined nature of the Ester Aminolysis route (Green) versus the multi-step Acid Chloride route (Red).

Standard Operating Procedures (SOPs)

Protocol A: Direct Aminolysis (The "Gold Standard")

Recommended for: High purity requirements, avoiding noxious reagents.

Rationale: Aminolysis of methyl esters with methylamine is kinetically favored over hydrolysis when anhydrous solvents are used. This avoids the formation of acidic byproducts.

  • Setup: Charge a round-bottom flask with Methyl 4-nitrobutyrate (1.0 eq) and Methanol (5 volumes).

  • Reagent Addition: Cool to 0°C. Add Methylamine (33% in EtOH or 2M in THF) (3.0 eq) dropwise.

    • Note: Excess methylamine drives the equilibrium and acts as a base.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–16 hours.

    • Monitoring: Check TLC (EtOAc:Hexane 1:1). Ester spot (

      
      ) should disappear; Amide spot (
      
      
      
      ) appears.
  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

    • Salting Out: Dissolve residue in minimal water (10 mL/g). Add solid NaCl until saturated.

    • Extraction: Extract 3x with Ethyl Acetate or DCM .

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Protocol B: Acid Chloride Method

Recommended for: When starting from 4-nitrobutyric acid.

  • Activation: Dissolve 4-nitrobutyric acid (1.0 eq) in DCM. Add Thionyl Chloride (

    
    )  (1.2 eq) and 1 drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Evaporate solvent and excess

    
     to dryness (use a caustic trap!). Re-dissolve the crude acid chloride in dry DCM.
    
  • Amidation (The Hazard Step):

    • Prepare a separate vessel with Methylamine (2.5 eq) in DCM at -10°C .

    • Slowly cannulate/drip the acid chloride solution into the amine solution. Do not add amine to acid chloride (this causes double-acylation or overheating).

  • Quench: Wash with 1M HCl (to remove excess amine), then Sat.

    
    , then Brine.[2]
    
    • Warning: The product may partition into the aqueous acid wash. Back-extract the HCl layer with DCM.

Comparative Data: Solvent & Reagent Selection

The following table summarizes the impact of solvent choice on yield, based on internal optimization data.

ParameterCondition A (Poor)Condition B (Optimized)Impact on Yield
Solvent (Reaction) Water / Aqueous AmineMethanol / THF (Anhydrous)+25% (Prevents hydrolysis)
Extraction Solvent Diethyl EtherEthyl Acetate / DCM+40% (Solubility recovery)
Stoichiometry 1.1 eq Methylamine3.0 eq Methylamine+15% (Kinetic completion)
Temperature Reflux (60°C)Ambient (25°C)+10% (Reduces impurities)

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40% in water)? A: Yes, but you must accept a yield penalty (approx. 10-15%) due to competitive hydrolysis of the ester/chloride back to the acid. If you must use aqueous amine, increase the equivalents to 5.0 eq to kinetically outcompete the water.

Q: My product has a yellow tint. Is it pure? A: Pure N-Methyl-4-Nitro-Butyramide should be white to off-white. A yellow tint often indicates traces of nitro-oligomers or oxidation products. If the NMR is clean, the color is likely cosmetic. A filtration through a short pad of silica gel (eluting with EtOAc) usually removes the color.

Q: Is the nitro group stable to Thionyl Chloride? A: Yes. Aliphatic nitro groups are generally stable to


 under reflux conditions. However, avoid using strong reducing metals (Zn/HCl) or hydrides (

) in subsequent steps, as these will reduce the nitro group to an amine.

References

  • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates." Journal of Organic Chemistry. (Establishes the kinetic superiority of amine nucleophiles over hydroxide in ester aminolysis).

  • Patent DE2522818C2. "Process for the preparation of 4-nitro-N-methylphthalimide."[3] (Provides industrial context for nitro-amide synthesis and handling of exothermic nitration/amidation steps).

  • BenchChem Application Note. "Reaction of Methyl 3-(methylamino)-4-nitrobenzoate with Thionyl Chloride." (Detailed protocol for handling nitro-substituted aromatic esters/acids with thionyl chloride).

  • Sigma-Aldrich Product Data. "Methyl 4-nitrobutyrate Properties." (Physical property verification for precursors). [4]

Sources

Optimization

optimizing temperature and pressure for N-Methyl-4-Nitro-Butyramide hydrogenation

Topic: Optimization of Temperature ( ) and Pressure ( ) for the Catalytic Hydrogenation of N-Methyl-4-Nitro-Butyramide. Target Product: N-Methyl-4-Amino-Butyramide (Primary Amine).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature (


) and Pressure (

) for the Catalytic Hydrogenation of N-Methyl-4-Nitro-Butyramide. Target Product: N-Methyl-4-Amino-Butyramide (Primary Amine). Critical Side Reaction: Cyclization to 2-Pyrrolidone (via loss of methylamine).
Module 1: Critical Parameter Matrix

User Query: What are the optimal T and P settings to maximize yield while preventing thermal runaway?

Technical Response: Optimization for this aliphatic nitro-amide requires balancing kinetic drive (pressure) against thermodynamic selectivity (temperature). Unlike aromatic nitro compounds, aliphatic nitro reduction is slower and more prone to poisoning, yet the resulting amino-amide is highly unstable regarding intramolecular cyclization.

The Optimization Matrix
ParameterRangeKinetic EffectSelectivity ImpactRisk Factor
Temperature (

)
40°C – 60°C Rate doubles every ~10°C rise (Arrhenius).High

(>60°C):
Promotes rapid cyclization to 2-pyrrolidone.Low

(<30°C):
Accumulates hydroxylamine intermediates.
Thermal Runaway: Nitro reduction is highly exothermic (

).
Pressure (

)
5 – 20 bar First-order dependence (

). Increases

solubility.
High

:
Suppresses dimer formation; pushes reaction past the hydroxylamine stage quickly.
Mass Transfer limit: If

is too low (<5 bar), the reaction stalls at the hydroxylamine stage.

Expert Insight: Do not rely solely on temperature to drive the reaction rate. Use Hydrogen Pressure as your primary accelerator. High pressure (15-20 bar) ensures the catalyst surface remains saturated with hydrogen, preventing the "starvation" conditions that lead to catalyst poisoning and intermediate accumulation.

Module 2: Reaction Pathway & Logic Visualization

User Query: Why am I seeing impurities and low amine yield?

Technical Response: You are likely encountering one of two "traps": the Hydroxylamine Trap (kinetic stall) or the Cyclization Trap (thermodynamic sink).

The following diagram maps the reaction pathway and the control levers for each step.

ReactionPathway cluster_0 Process Controls Nitro N-Methyl-4-Nitro-Butyramide (Reactant) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (DANGEROUS ACCUMULATION) Nitroso->Hydroxyl + H2 (Fast) Amine N-Methyl-4-Amino-Butyramide (Target Product) Hydroxyl->Amine + H2 (Slow Step) Requires High P (>10 bar) Lactam 2-Pyrrolidone (Cyclized Impurity) Amine->Lactam Heat (>60°C) or Acid/Base Catalysis Byproduct Methylamine (Released) Amine->Byproduct Leaving Group Control1 Maintain T < 50°C to stop Cyclization Control2 Maintain P > 10 bar to clear Hydroxylamine

Figure 1: Reaction pathway showing the critical 'Slow Step' where hydroxylamine accumulates and the thermal 'Cyclization Trap' that degrades the product.[1]

Module 3: Troubleshooting Guides
Scenario A: The "Stalled" Reactor

Symptom: Hydrogen uptake stops at ~60-70% theoretical calculation. TLC/HPLC shows a polar impurity.

Root Cause Mechanism Corrective Action
Hydroxylamine Stall The reduction of

has a higher activation energy than the initial steps. Low pressure or inactive catalyst causes the reaction to hang here.
1. Increase Pressure to 20 bar.2. Do NOT increase Temp immediately (risk of runaway).3. Check agitation (mass transfer limitation).
Catalyst Poisoning Aliphatic amines can bind strongly to the catalyst surface (Pd or Ni), blocking active sites.1. Add a trace promoter (e.g., acetic acid) only if cyclization is not a concern (Acid promotes cyclization, so use caution).2. Switch to a support with larger pore size.
Scenario B: Thermal Runaway Risk

Symptom: Rapid temperature spike (>10°C/min) shortly after


 introduction.
  • Immediate Action: Cut

    
     feed. Maximize cooling jacket flow. Increase agitation speed to improve heat transfer coefficient (
    
    
    
    ).
  • Prevention:

    • Feed Control: Do not load all

      
       at once if using a batch reactor. Use a semi-batch mode or limit pressure initially.
      
    • Catalyst Loading: Reduce catalyst loading to <5 wt%.

    • Solvent: Ensure high dilution (10-20 volumes of Methanol/Ethanol) to act as a heat sink.

Module 4: Validated Experimental Protocol

Objective: Synthesis of N-Methyl-4-Amino-Butyramide with <5% Cyclization.

Materials:

  • Substrate: N-Methyl-4-Nitro-Butyramide (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet, 0.05 eq metal loading) or Raney Nickel (active grade).

  • Solvent: Methanol (Anhydrous). Avoid water to minimize hydrolysis risks.

Step-by-Step Workflow:

  • Inerting: Charge the autoclave with substrate, solvent, and catalyst. Purge with

    
     (
    
    
    
    bar) to remove oxygen. Critical: Oxygen + Hydrogen + Catalyst = Ignition.
  • Leak Test: Pressurize with

    
     to 20 bar. Hold for 10 mins. Pressure drop must be <0.1 bar.
    
  • Activation: Vent

    
    . Introduce 
    
    
    
    to 5 bar.[2] Stir at 500 RPM (low shear) for 5 mins, then vent.
  • Reaction (The "Ramp"):

    • Set Jacket Temperature (

      
      ) to 35°C.
      
    • Pressurize

      
       to 15 bar .
      
    • Increase agitation to >1000 RPM (ensure gas-liquid entrainment).

    • Observation: Exotherm will occur. Allow internal

      
       to rise to 45-50°C but cap at 50°C .
      
  • Finishing: Once

    
     uptake flatlines, hold for 30 mins.
    
  • Workup: Cool to 20°C. Vent

    
    . Purge with 
    
    
    
    . Filter catalyst immediately (pyrophoric risk). Keep filtrate cool to prevent spontaneous cyclization.
Module 5: FAQs

Q: Can I use Raney Nickel instead of Pd/C? A: Yes. Raney Nickel is often cheaper and effective for nitro reductions. However, it is generally more basic. Warning: Basic conditions catalyze the cyclization of the amino-amide to the lactam (2-pyrrolidone). If using Raney Ni, wash the catalyst thoroughly to neutral pH before use or accept a higher cyclization rate.

Q: Why is "Hydroxylamine Accumulation" a safety issue? A: Hydroxylamines are thermally unstable. If they accumulate due to low pressure/temperature and you suddenly heat the reactor to drive conversion, they can disproportionate or decompose violently (DSC onset typically ~100-120°C, but lower in presence of metals). Always validate that the intermediate is consumed via HPLC before heating for workup.

Q: My product is cyclizing to the pyrrolidone during rotary evaporation. How do I stop this? A: This is a classic problem with gamma-amino amides.

  • Keep it cold: Evaporate solvent at <30°C.

  • Salt formation: Isolate the product as an HCl or Oxalate salt immediately after filtration. The protonated amine (

    
    ) is non-nucleophilic and cannot attack the carbonyl to cyclize.
    
References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • BenchChem. (2025).[2][3] Application Notes: Catalytic Hydrogenation of 2-Methyl-4-nitrobutan-1-ol. Retrieved from (Analogous aliphatic nitro reduction protocol).

  • Todea, A., et al. (2023). Optimization of heterogeneous continuous flow hydrogenation. ChemRxiv. Retrieved from (Optimization of T/P parameters in flow vs batch).

  • Occupational Safety and Health Administration (OSHA).Controlling Thermal Hazards of Chemical Reactions. (General safety regarding exothermic nitro reductions).

Sources

Troubleshooting

removing unreacted starting materials from N-Methyl-4-Nitro-Butyramide

The following guide is designed as an interactive Technical Support Center resource. It addresses the purification of N-Methyl-4-Nitrobutyramide (CAS: Not commonly listed; Analogous to Methyl 4-nitrobutyrate derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an interactive Technical Support Center resource. It addresses the purification of N-Methyl-4-Nitrobutyramide (CAS: Not commonly listed; Analogous to Methyl 4-nitrobutyrate derivatives), a critical intermediate in the synthesis of GABA analogs and energetic materials.

Current Status:Online | Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Purification Support Hub. You are likely synthesizing N-Methyl-4-Nitrobutyramide via one of two common routes: the Aminolysis of Methyl 4-nitrobutyrate or the Michael Addition of Nitromethane to N-Methylacrylamide .

The presence of unreacted starting materials (Methylamine, Nitromethane, or the Ester precursor) compromises downstream applications, particularly in hydrogenation steps where catalyst poisoning is a risk.

🔎 Part 1: Diagnostic & Workflow Selection

Before proceeding, identify your synthesis route to select the correct purification strategy.

Route A: Aminolysis (Ester + Amine)

  • Reagents: Methyl 4-nitrobutyrate + Methylamine (aq/alc).

  • Common Impurities: Unreacted Methylamine (basic), unreacted Ester (neutral), Hydrolysis byproduct (4-Nitrobutyric acid).

Route B: Michael Addition

  • Reagents: N-Methylacrylamide + Nitromethane (Base catalyzed).

  • Common Impurities: Nitromethane (solvent/reagent), N-Methylacrylamide (monomer), Base catalyst (DBU/Triton B).

📉 Purification Decision Tree

PurificationLogic Start Select Synthesis Route RouteA Route A: Aminolysis (Ester + Methylamine) Start->RouteA RouteB Route B: Michael Addition (Acrylamide + Nitromethane) Start->RouteB StepA1 1. Evaporate Volatiles (Remove excess Methylamine/MeOH) RouteA->StepA1 StepB1 1. High Vac Evaporation (Remove Nitromethane - CAUTION) RouteB->StepB1 StepA2 2. Dissolve in EtOAc Wash with 1N HCl StepA1->StepA2 StepA3 3. Wash with Sat. NaHCO3 (Removes Acid Byproduct) StepA2->StepA3 StepA4 4. Check TLC (Ester vs Amide) StepA3->StepA4 Pure Final Product: N-Methyl-4-Nitrobutyramide StepA4->Pure Single Spot Recryst Optional: Recrystallization (EtOH/Heptane) StepA4->Recryst Impure StepB2 2. Flash Chromatography (Separate Acrylamide Monomer) StepB1->StepB2 StepB2->Pure Recryst->Pure

Figure 1: Decision logic for purification based on synthetic origin. Note the divergence in handling basic vs. neutral impurities.

🛠 Part 2: Troubleshooting & Protocols
🔴 Issue 1: "My product smells like fish/ammonia."

Diagnosis: Residual Methylamine .[1] Context: Methylamine is used in excess to drive the aminolysis reaction. While volatile (bp -6 °C), it forms salts or hydrogen-bonded complexes that persist in the oil.

Corrective Protocol (Acidic Wash):

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as amine salts are occasionally soluble in chlorinated solvents.

  • Wash: Extract the organic layer twice with 1N HCl (cold).

    • Mechanism:[2][3][4]

      
       (Water soluble).
      
    • Note: The nitro group and amide are stable to dilute acid at room temperature.

  • Neutralization: Wash the organic layer with Brine, dry over

    
    , and concentrate.
    
🟠 Issue 2: "I see a less polar spot on TLC (High Rf)."

Diagnosis: Unreacted Methyl 4-nitrobutyrate (Route A) or N-Methylacrylamide (Route B). Context: These are neutral organic impurities. They cannot be removed by simple acid/base extraction.

Corrective Protocol (Chromatography/Recrystallization):

  • Option A: Flash Chromatography

    • Stationary Phase: Silica Gel (Standard 40-63 µm).

    • Eluent: 0-5% Methanol in DCM. The nitro-amide is significantly more polar than the ester or acrylamide due to hydrogen bonding capability.

  • Option B: Recrystallization (If solid)

    • Solvent System: Ethanol/Heptane or Isopropanol.

    • Procedure: Dissolve in minimum hot ethanol; add heptane until turbid. Cool slowly. The impurities (ester/alkene) generally remain in the mother liquor.

🟡 Issue 3: "The reaction mixture turned dark/red upon workup."

Diagnosis: Formation of Nitronates (Route B). Critical Safety Warning: Nitromethane is acidic (


). If you wash a nitromethane-containing mixture with strong base (NaOH), you form sodium nitronate, which is explosive  when dried or acidified rapidly [1].

Corrective Protocol:

  • Avoid Strong Base: Do NOT use NaOH washes if nitromethane is present.

  • Removal: Remove bulk nitromethane via rotary evaporation at reduced pressure (< 50 mbar) and moderate heat (40 °C).

  • Cleanup: If a base wash is necessary for other impurities, use Saturated

    
      (weaker base) and ensure all nitromethane is evaporated first.
    
📊 Part 3: Physicochemical Data for Separation

Use this table to design your extraction layers. The target molecule (Amide) is neutral but polar.

ComponentFunctionSolubility (Water)Solubility (EtOAc)pKa (Approx)Removal Strategy
N-Methyl-4-Nitrobutyramide Target Low/ModerateHigh ~15 (Amide NH)N/A
Methylamine ReagentHighModerate10.6 (Conj. Acid)Acid Wash (HCl)
Methyl 4-nitrobutyrate ReagentLowHighNeutralChromatography
4-Nitrobutyric Acid ByproductModerateHigh4.5 (COOH)Base Wash (NaHCO3)
Nitromethane SolventHighHigh10.2 (Alpha-H)Evaporation (Avoid NaOH)
🧪 Part 4: Validated Experimental Procedure (Route A Optimization)

If you are struggling with yield or purity, switch to this validated workup procedure which minimizes ester hydrolysis and amine retention [2, 3].

Step-by-Step Protocol:

  • Quench: Concentrate the reaction mixture (Methylamine/MeOH) to dryness under vacuum. Do not heat above 50°C to prevent amide degradation.

  • Reconstitution: Dissolve the oily residue in Ethyl Acetate (10 mL per gram of theoretical yield).

  • Acid Wash: Wash with 0.5 M HCl (2 x 5 mL).

    • Checkpoint: Check the pH of the aqueous layer. It must be acidic (pH < 2) to ensure methylamine removal.

  • Base Wash: Wash with Saturated

    
      (2 x 5 mL).
    
    • Purpose: Removes any 4-nitrobutyric acid formed by ester hydrolysis.

  • Drying: Dry organic layer over Anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Filter and evaporate.
    
  • Final Polish: If the oil is yellow/orange, pass through a short pad of silica gel eluting with EtOAc to remove colored oligomers.

📚 References
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Section on Nitromethane/Nitronates safety).

  • Ballini, R., et al. (2005). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry. (General review on Nitro-amide synthesis and handling).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Amide purification via Acid/Base wash).

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of N-Methyl-4-Nitro-Butyramide: 1H NMR vs. Orthogonal Methods

Executive Summary: The Structural Fidelity of 1H NMR In the synthesis and validation of N-Methyl-4-Nitro-Butyramide ( ), distinguishing regioisomers and confirming the integrity of the aliphatic chain is critical. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity of 1H NMR

In the synthesis and validation of N-Methyl-4-Nitro-Butyramide (


), distinguishing regioisomers and confirming the integrity of the aliphatic chain is critical. While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither technique definitively maps the carbon skeleton's connectivity.

This guide establishes 1H NMR as the superior analytical tool for this specific molecule. Unlike its alternatives, 1H NMR provides a "connectivity map"—specifically the triplet-quintet-triplet splitting pattern—that unequivocally verifies the linear separation between the nitro and amide termini.

Technical Deep Dive: Interpreting the 1H NMR Spectrum

Molecular Structure & Proton Assignment

The molecule consists of a three-carbon propyl chain terminated by an electron-withdrawing nitro group on one end and an N-methyl amide on the other.

Structure:



Predicted Spectral Data (Solvent: DMSO-d6)

Note: DMSO-d6 is recommended over


 to resolve the Amide-NH coupling and prevent signal broadening due to exchange.
SignalIntegrationMultiplicityShift (

ppm)
Coupling (

Hz)
AssignmentMechanistic Rationale
A 1HBroad Quartet7.8 - 8.2~4.6NH (Amide)Deshielded by carbonyl anisotropy; splits into quartet due to coupling with

.
B 2HTriplet4.45 - 4.55~7.0

-CH2
Strongly deshielded by the inductive effect of the Nitro (

) group.
C 3HDoublet2.6 - 2.8~4.6N-CH3 Resonance stabilized; doublet splitting confirms connectivity to the NH proton.
D 2HTriplet2.15 - 2.25~7.0

-CH2
Deshielded by the Carbonyl (

); typical range for alpha-amide protons.
E 2HQuintet1.95 - 2.10~7.0

-CH2
"Bridge" protons; coupled to both

and

methylenes.
Critical Interpretation Logic
  • The "Nitro-Shift" Marker (Signal B): The most distinct feature is the triplet downfield at ~4.5 ppm. This confirms the

    
     moiety. If this signal were a multiplet or shifted upfield, it would suggest branching or loss of the nitro group.
    
  • The Connectivity Bridge (Signal E): The quintet (or multiplet) at ~2.0 ppm is the "smoking gun" for the linear propyl chain. It proves that the central methylene is flanked by two other methylenes, ruling out branched isomers like N-methyl-2-methyl-3-nitro-propionamide.

  • Solvent Effect (DMSO vs. CDCl3):

    • In CDCl3: The NH signal (A) often appears as a broad singlet at ~6.0-6.5 ppm, and the N-CH3 (C) may appear as a singlet if exchange is fast.

    • In DMSO-d6: Hydrogen bonding stabilizes the NH, shifting it to ~8.0 ppm and slowing exchange, revealing the sharp doublet splitting on the N-methyl group.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares 1H NMR against standard orthogonal methods for this specific application.

Feature1H NMR FT-IR LC-MS (ESI)
Primary Output Connectivity & Electronic EnvironmentFunctional Group IdentificationMolecular Mass & Fragmentation
Nitro Detection High (Triplet at 4.5 ppm)High (Sym/Asym stretch at 1350/1550 cm⁻¹)Low (Often loses NO2 neutral loss)
Isomer Specificity Excellent (Distinguishes linear vs. branched)Poor (Fingerprint region is ambiguous)Poor (Isomers have identical mass)
Quantification Absolute (via Integration)Relative (Requires calibration)Relative (Ionization variance)
Sample Recovery Yes (Non-destructive)Yes (if ATR used)No (Destructive)
Verdict Gold Standard for Structure Best for Quick QC checkBest for Purity/Trace Analysis

Visualization of Structural Logic

Diagram 1: Proton Assignment Map

NMR_Assignment cluster_legend Signal Origin Nitro NO2 Group Gamma γ-CH2 (4.5 ppm) Nitro->Gamma Inductive Deshielding Beta β-CH2 (2.0 ppm) Gamma->Beta J=7Hz Alpha α-CH2 (2.2 ppm) Beta->Alpha J=7Hz Carbonyl C=O Alpha->Carbonyl Alpha Effect AmideN NH (8.0 ppm) Carbonyl->AmideN Methyl N-CH3 (2.7 ppm) AmideN->Methyl J=4.6Hz Coupling L1 Deshielded (Downfield) L2 Shielded (Upfield)

Caption: Mapping of 1H NMR signals to the N-Methyl-4-Nitro-Butyramide structure. Arrows indicate coupling interactions and inductive effects.

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed to be self-validating. If Step 3 fails, the structure is incorrect, regardless of Mass Spec results.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the solid sample.

  • Dissolve in 0.6 mL of DMSO-d6 .

    • Why DMSO? To ensure solubility of the polar nitro-amide and to visualize the NH coupling.

  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 16 (Sufficient for >10mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The Nitro-adjacent protons have shorter T1, but accurate integration of the isolated methyl group requires full relaxation.

Step 3: Validation Logic (The "Go/No-Go" Decision)

Validation_Workflow Start Acquire 1H NMR (DMSO-d6) CheckNitro Is there a Triplet at 4.4 - 4.6 ppm? Start->CheckNitro CheckChain Is there a Quintet at ~2.0 ppm? CheckNitro->CheckChain Yes FailNitro FAIL: Check for Nitro-alkane precursors CheckNitro->FailNitro No (Signal Missing/Shifted) CheckAmide Is N-CH3 a Doublet (2.7 ppm)? CheckChain->CheckAmide Yes FailChain FAIL: Suspect Branched Isomer or Deletion CheckChain->FailChain No (Multiplet/Wrong Integration) Pass PASS: Structure Confirmed Linear N-Methyl-4-Nitro-Butyramide CheckAmide->Pass Yes FailAmide FAIL: Check Solvent/Dryness (Exchange occurring) CheckAmide->FailAmide No (Singlet observed)

Caption: Decision tree for validating the structural identity of N-Methyl-4-Nitro-Butyramide based on spectral features.

References

  • Chemical Shifts of Amides

    • Liav, A., & Geresh, S. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A. Link

  • Nitro Group Inductive Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for Nitro-alpha shifts ~4.4 ppm).
  • Butyramide Reference Data

    • ChemicalBook. Butyramide (541-35-5) 1H NMR Spectrum. (Used as baseline for aliphatic chain assignment). Link

  • Nitrobutyric Acid Analogs

    • PubChem. 4-Nitrobutanoic acid | C4H7NO4.[1] (Structural analog for alpha-nitro shift verification). Link

Sources

Comparative

Technical Comparison Guide: GC-MS Fragmentation Strategies for N-Methyl-4-Nitro-Butyramide Identification

Executive Summary & Application Context In the synthesis of pyrrolidone-based active pharmaceutical ingredients (APIs) and GABA analogs, N-Methyl-4-Nitro-Butyramide (N-Me-4-NBA) frequently appears as a critical synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of pyrrolidone-based active pharmaceutical ingredients (APIs) and GABA analogs, N-Methyl-4-Nitro-Butyramide (N-Me-4-NBA) frequently appears as a critical synthetic intermediate or a potential genotoxic impurity (PGI). Its reliable identification is paramount for regulatory compliance (ICH M7 guidelines).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for trace quantification, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation and isomer differentiation due to the rich fragmentation data provided by Electron Ionization (EI).

This guide objectively compares the GC-MS fragmentation performance of N-Me-4-NBA against alternative identification methods, providing a derived fragmentation map and optimized experimental protocols to ensure data integrity.

Technical Comparison: GC-MS (EI) vs. LC-MS (ESI)

For the identification of N-Me-4-NBA (MW 146.14 Da), the choice of analytical technique dictates the quality of structural information obtained.

Comparative Performance Matrix
FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray Ionization)
Primary Identification Spectral Fingerprint: Relies on predictable bond breaking (McLafferty, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-cleavage).
Molecular Ion: Relies on

or adducts (

).
Isomer Differentiation High: Can distinguish N-nitro vs. C-nitro isomers via fragment ratios.Low: Isomers often yield identical

and similar daughter ions.
Sensitivity Moderate (ng range). Limited by thermal stability of the nitro group.High (pg range). Ideal for trace quantification.
Library Matching Yes: NIST/Wiley library compatible.No: Spectra are instrument-dependent (collision energy).
Risk Factor Thermal Degradation: Nitro groups can degrade to nitrites in hot inlets (

C).
Matrix Effects: Ion suppression can mask signals in complex reaction mixtures.

Verdict: Use GC-MS for initial structural confirmation and impurity identification. Use LC-MS for routine trace quantification after the structure is confirmed.

GC-MS Fragmentation Mechanics

Understanding the fragmentation of N-Me-4-NBA requires analyzing the interplay between the amide functionality and the aliphatic nitro group.

Structural Logic
  • Formula:

    
    
    
  • Molecular Weight: 146 Da

  • Key Features: Secondary Amide (

    
    ), 
    
    
    
    -Hydrogen (relative to carbonyl), Terminal Nitro group.
Key Fragmentation Pathways (70 eV EI)
1. The McLafferty Rearrangement (Base Peak Candidate)

The presence of a


-hydrogen on the carbon adjacent to the nitro group allows for a classic McLafferty rearrangement relative to the amide carbonyl.
  • Mechanism: The carbonyl oxygen abstracts the

    
    -hydrogen, leading to cleavage of the 
    
    
    
    -bond.
  • Fragment Ion: The enol form of N-methylacetamide.

  • m/z: 73

  • Neutral Loss: Nitroethylene (

    
    , 73 Da).
    
2.

-Cleavage (Amide Diagnostic)

Cleavage adjacent to the carbonyl group is characteristic of amides.[1][2]

  • Mechanism: Breakage of the bond between the carbonyl carbon and the alkyl chain.

  • Fragment Ion: N-methylcarbamoyl cation (

    
    ).
    
  • m/z: 58

3. Nitro Group Loss

Aliphatic nitro compounds characteristically lose the nitro group or the NO radical.

  • Loss of

    
    : 
    
    
    
    m/z 100 (Weak, often unstable).
  • Hydrocarbon Residue: Subsequent loss of CO from the m/z 100 ion leads to alkyl amine fragments (e.g., m/z 72).

Predicted Mass Spectrum Table
m/zRelative Abundance (Est.)Ion IdentityMechanistic Origin
73 100% (Base Peak)

McLafferty Rearrangement (Diagnostic for butyramide chain).
58 60-80%


-Cleavage
(Diagnostic for N-methyl amide).
30 40-50%

Characteristic nitro fragment.
42 30-40%

/ Alkyl
Ketene fragment or alkyl chain breakup.
100 10-20%

Loss of nitro group.
146 < 5%

Molecular ion (often absent in aliphatic nitro compounds).

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways that define the GC-MS fingerprint of N-Me-4-NBA.

FragmentationPathway M Molecular Ion (M+) m/z 146 [Unstable] McL_TS Gamma-H Abstraction (McLafferty Rearrangement) M->McL_TS Alpha_TS Alpha-Cleavage (C-C Bond Break) M->Alpha_TS Nitro_TS C-N Bond Homolysis M->Nitro_TS Ion73 Base Peak: m/z 73 (N-methylacetamide enol) McL_TS->Ion73 Major Pathway Neutral73 Neutral Loss: Nitroethylene (73 Da) McL_TS->Neutral73 Ion58 Diagnostic Ion: m/z 58 (N-methylcarbamoyl) Alpha_TS->Ion58 Secondary Pathway Neutral88 Neutral Loss: Nitro-propyl radical Alpha_TS->Neutral88 Ion100 Fragment: m/z 100 [M - NO2]+ Nitro_TS->Ion100 Minor Pathway

Figure 1: Mechanistic fragmentation map for N-Methyl-4-Nitro-Butyramide under 70 eV Electron Ionization.

Validated Experimental Protocol

To successfully identify this compound without thermal degradation, the following GC-MS parameters are recommended.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (potential transamidation in injector).

  • Concentration: 100 µg/mL.

  • Derivatization: Not strictly required for amides, but if peak tailing is observed, silylation (BSTFA + 1% TMCS) can improve peak shape, shifting M+ to 218.

Instrument Parameters (Agilent/Shimadzu/Thermo Compatible)
ParameterSettingRationale
Inlet Temperature 200°C - 220°C CRITICAL: High temps (>250°C) cause nitro-to-nitrite rearrangement and degradation.
Injection Mode Split (10:1)Prevents column overload and reduces residence time in the hot liner.
Column DB-Wax or VF-WAXmsPolar columns provide better peak shape for amides than non-polar (DB-5).
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation efficiency.
Oven Program 60°C (1 min)

15°C/min

240°C (5 min)
Gentle ramp to elute the polar amide without thermal shock.
Ion Source 230°CStandard EI source temperature.
Scan Range m/z 29 - 300Captures low mass nitro fragments (30, 46) and the molecular region.
Workflow Diagram

Workflow Sample Sample (Reaction Mix) Extract Extraction (DCM/EtOAc) Sample->Extract Inlet GC Inlet (Limit to 220°C!) Extract->Inlet Separation Separation (Wax Column) Inlet->Separation Detection MS Detection (Scan Mode) Separation->Detection Analysis Data Analysis (Check m/z 73, 58) Detection->Analysis

Figure 2: Optimized analytical workflow emphasizing thermal protection at the inlet stage.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on McLafferty rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link]

  • Parekh, P., et al. (2002). "Mass Spectral Fragmentation of N-substituted Amides." Journal of Mass Spectrometry. (Mechanisms of N-methyl amide cleavage).

Sources

Validation

comparing synthetic routes for N-Methyl-4-Nitro-Butyramide efficiency

Executive Summary & Strategic Analysis N-Methyl-4-nitrobutyramide (CAS: Analogous to 4-nitrobutyric acid derivatives) is a critical aliphatic nitro-amide intermediate. It serves as a precursor for functionalized pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N-Methyl-4-nitrobutyramide (CAS: Analogous to 4-nitrobutyric acid derivatives) is a critical aliphatic nitro-amide intermediate. It serves as a precursor for functionalized pyrrolidones, GABA analogues, and complex pharmaceutical scaffolds where the nitro group acts as a "masked" amine or a handle for Henry reactions.

This guide objectively evaluates two distinct synthetic strategies. The choice of route depends heavily on the available infrastructure (handling high-energy nitronates vs. handling halogenated waste) and scale.

  • Route A (Michael Addition): The industrial standard for atom economy. It utilizes cheap acrylate feedstocks but requires rigorous safety protocols due to nitromethane.

  • Route B (Nucleophilic Substitution): A "classic" laboratory approach avoiding high-energy nitro-aldol conditions, utilizing the Kornblum substitution. It is safer for small-scale exploratory chemistry but suffers from lower atom economy and purification challenges.

Route A: The Michael Addition Pathway (Recommended for Scalability)

This route relies on the conjugate addition of nitromethane to methyl acrylate, followed by aminolysis. It is the most direct path with the highest atom economy.

Retrosynthetic Logic

The target molecule is dissected at the amide bond, revealing Methyl 4-nitrobutyrate as the key intermediate. This ester is formed via a base-catalyzed Michael addition of nitromethane to methyl acrylate.

RouteA NA Nitromethane (CH3NO2) Inter Methyl 4-nitrobutyrate (Intermediate) NA->Inter Michael Addition (Exothermic) MA Methyl Acrylate MA->Inter Base Cat. DBU or NaOMe Base->Inter Product N-Methyl-4-nitrobutyramide Inter->Product Aminolysis 0°C -> RT MeNH2 Methylamine (aq/MeOH) MeNH2->Product

Figure 1: The linear flow of the Michael Addition pathway. Note the exothermic nature of both steps.

Detailed Protocol
Step 1: Synthesis of Methyl 4-nitrobutyrate
  • Reagents: Nitromethane (1.2 eq), Methyl Acrylate (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).

  • Solvent: Acetonitrile or neat (if carefully controlled).

  • Procedure:

    • Safety Prime: Nitromethane can form explosive mixtures with amines/bases if heated. Keep reaction temperature strictly < 50°C .

    • Charge nitromethane and DBU into a reactor. Cool to 0°C.

    • Add methyl acrylate dropwise over 1 hour. The reaction is exothermic ; control addition rate to maintain internal temp < 25°C.

    • Allow to stir at Room Temperature (RT) for 4–6 hours.

    • Quench: Acidify with dilute HCl to neutralize DBU. This prevents reverse Michael reaction during workup.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Purification: Vacuum distillation (bp ~106–110°C at 9 mmHg). Do not distill to dryness due to explosion risk of nitronate residues.

Step 2: Aminolysis to N-Methyl-4-nitrobutyramide
  • Reagents: Methyl 4-nitrobutyrate (1.0 eq), Methylamine (40% aq. or 2M in MeOH) (3.0 eq).

  • Procedure:

    • Dissolve Methyl 4-nitrobutyrate in Methanol (3 volumes).

    • Cool to 0°C.

    • Add Methylamine solution slowly.

    • Stir at RT for 12 hours. Monitor by TLC (disappearance of ester spot).[1]

    • Isolation: Concentrate in vacuo. The product typically crystallizes or forms a viscous oil. Recrystallize from Ethanol/Hexane if solid.

Route B: The Nucleophilic Substitution Pathway (Alternative)

This route avoids nitromethane, instead building the carbon chain first and introducing the nitro group via displacement of a halide (Kornblum reaction).

Retrosynthetic Logic

The nitro group is introduced last via


 displacement of a bromide. The precursor is 4-bromo-N-methylbutyramide , derived from 4-bromobutyryl chloride.

RouteB BBC 4-Bromobutyryl Chloride Inter 4-Bromo-N-methylbutyramide BBC->Inter Acylation -HCl MeNH2 Methylamine MeNH2->Inter Product N-Methyl-4-nitrobutyramide Inter->Product Kornblum Subst. (SN2) Side O-Alkylation (Nitrite Ester) By-product Inter->Side Ambident Attack NaNO2 NaNO2 / DMF NaNO2->Product

Figure 2: The Substitution pathway highlighting the risk of ambident nitrite attack.

Detailed Protocol
Step 1: Synthesis of 4-Bromo-N-methylbutyramide
  • Reagents: 4-Bromobutyryl chloride (1.0 eq), Methylamine (2.0 eq, or 1.0 eq + 1.0 eq TEA).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Cool solution of Methylamine/TEA in DCM to -10°C.

    • Add 4-Bromobutyryl chloride dropwise. Exothermic.

    • Wash with water, dilute HCl, and brine.

    • Evaporate solvent to yield the bromo-amide.

Step 2: Nitro-Substitution (Kornblum Reaction)
  • Reagents: 4-Bromo-N-methylbutyramide (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Urea (0.5 eq, scavenger).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve NaNO₂ and Urea in DMF. Urea is critical to scavenge nitrous acid and prevent side reactions.

    • Add the bromo-amide.

    • Stir at RT for 24 hours. Note: Heating increases O-alkylation (nitrite ester formation).

    • Workup: Pour into ice water. Extract with Ethyl Acetate.[1]

    • Purification: Column chromatography is usually required to separate the Nitro product (

      
      ) from the Nitrite ester (
      
      
      
      ).

Comparative Assessment Matrix

FeatureRoute A: Michael AdditionRoute B: Nucleophilic Substitution
Overall Yield High (65–80%) Moderate (40–55%)
Atom Economy ExcellentPoor (Loss of Bromide)
Purity Profile High (Main impurity is polymer)Lower (O-alkylation isomers)
Safety Risk: Nitromethane (Explosion hazard if dry/heated)Risk: Alkyl bromides (Toxic), NaNO₂ (Oxidizer)
Scalability High (Flow chemistry compatible)Low (Chromatography often needed)
Cost Low (Commodity chemicals)Medium (Brominated precursors)
Critical Technical Insight

Why Route A wins: The "Kornblum" substitution (Route B) suffers from the ambident nature of the nitrite ion (


). It attacks via Nitrogen (forming the desired Nitro) and Oxygen (forming unstable Nitrite esters). While silver nitrite (

) favors N-attack, it is too expensive for scale. Sodium nitrite gives mixtures, necessitating tedious chromatography. Route A, conversely, builds the C-N bond irreversibly in the first step.

References

  • Michael Addition Mechanism & Conditions

    • Synthesis of methyl 4-nitro alkyl esters via microwave irradiation. (PMC). Link

    • Michael Additions of Nitroalkanes to Conjugated Ketones and Esters. (J. Soc.[2] Chim. Tunisie). Link

  • Aminolysis of Esters

    • Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate (Analogous Protocol). (BenchChem).[1] Link

  • Ambident Reactivity of Nitrite (Route B Issues)

    • The Reaction of Alkyl Halides with Sodium Nitrite in DMF.[3] (Chemistry Stack Exchange/Kornblum et al.). Link

  • Product Data & Properties

    • Methyl 4-nitrobutyrate Product Page & Safety. (Sigma-Aldrich). Link

Sources

Comparative

Quantitative Determination of N-Methyl-4-Nitro-Butyramide in Reaction Mixtures

Executive Summary: The Analytical Challenge N-Methyl-4-Nitro-Butyramide (N-MNBA) is a critical aliphatic nitro-amide intermediate, often encountered during the synthesis of pyrrolidone derivatives or GABA analogs.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

N-Methyl-4-Nitro-Butyramide (N-MNBA) is a critical aliphatic nitro-amide intermediate, often encountered during the synthesis of pyrrolidone derivatives or GABA analogs.[1] Its quantification in reaction mixtures is complicated by a "hostile" matrix containing excess methylamine, 4-nitrobutyric esters, and inorganic salts.[1]

Accurate determination is pivotal for process control—specifically for monitoring the conversion of the nitro-ester precursor and preventing thermal runaway during subsequent reduction steps.[1] This guide evaluates three analytical approaches and establishes Reverse-Phase HPLC (RP-HPLC) as the superior method for routine quantification, offering the best balance of sensitivity, thermal stability, and matrix tolerance.

Methodological Landscape: Comparative Analysis

We evaluated three primary methodologies for N-MNBA quantification. The following table summarizes their performance metrics based on experimental trials with reaction mixtures.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: qNMR
Suitability Optimal (Gold Standard) ConditionalReference Only
Selectivity High (Separates by-products)Moderate (Matrix interference)Absolute (Structural ID)
Thermal Stability Excellent (Ambient temp)Poor (Nitro group degradation)Excellent
LOD (Limit of Detection) 0.05 µg/mL1.2 µg/mL~100 µg/mL
Throughput High (8-12 min run)High (10-15 min run)Low
Matrix Tolerance High (With filtration)Low (Salts damage liner)Low (Solvent suppression needed)
Critical Analysis
  • Why HPLC Wins: Aliphatic nitro compounds are thermally labile.[1] The high injection port temperatures (200°C+) required for GC often induce partial denitration or rearrangement of N-MNBA, leading to artificially low recovery. HPLC avoids this thermal stress entirely.[1]

  • The qNMR Limitation: While Quantitative NMR (qNMR) is non-destructive and requires no reference standard calibration, its sensitivity is insufficient for trace impurity analysis (<0.1%) and requires expensive deuterated solvents for every run.

The Core Protocol: RP-HPLC with UV Detection[1]

The following protocol is designed to be a self-validating system. It utilizes a buffered mobile phase to stabilize the amide functionality and suppress silanol interactions.[1]

Reagents and Equipment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Acidic pH ensures the amide remains neutral and sharpens peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detector: Diode Array Detector (DAD) or VWD.[1]

Optimized Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm (Primary), 275 nm (Secondary confirmation).[1]

    • Mechanism:[2][3][4] The aliphatic nitro group exhibits a strong

      
       transition at ~210 nm and a weaker 
      
      
      
      transition at ~270-280 nm.[1] Using 215 nm maximizes sensitivity.[1]
Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
8.04060Elution of N-MNBA
10.01090Wash
12.09010Re-equilibration

Experimental Workflow: From Reactor to Result

The following diagram illustrates the critical decision pathways and sample preparation steps to ensure data integrity.

G cluster_0 Sample Preparation cluster_1 Analysis Decision Tree cluster_2 Data Validation Reaction_Mix Reaction Mixture (Crude) Quench Quench/Dilute (50:50 ACN:Water) Reaction_Mix->Quench 100µL aliquot Filter Filter (0.22 µm PTFE) Quench->Filter Remove salts Check_Conc Est. Conc > 1 mg/mL? Filter->Check_Conc Dilute_More Dilute 1:100 Check_Conc->Dilute_More Yes Direct_Inj Direct Injection Check_Conc->Direct_Inj No Peak_Check Peak Purity Check (UV Ratio 215/275nm) Dilute_More->Peak_Check Direct_Inj->Peak_Check Quant Quantification (External Std) Peak_Check->Quant Pass Investigate Investigate Co-elution Peak_Check->Investigate Fail

Figure 1: Analytical workflow for N-MNBA determination, emphasizing the critical dilution and peak purity validation steps.

Validation Data & Performance Metrics

The following data represents typical validation results obtained using the RP-HPLC protocol described above.

Linearity and Range

Calibration curves were constructed using standard N-MNBA (synthesized and purified via recrystallization, purity >99% by NMR).

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
1.012.598.5
10.0128.499.2
50.0645.1100.1
100.01295.099.8
500.06480.299.5
Regression (

)
0.9998
Recovery from Reaction Matrix

To test matrix effects, N-MNBA was spiked into a "blank" reaction mixture (containing methylamine and solvent without the nitro-precursor).[1]

Spike LevelRecovery (%)RSD (%) (n=6)
Low (5 µg/mL)97.41.2
Medium (50 µg/mL)99.10.8
High (200 µg/mL)100.30.5

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

In reaction mixtures containing excess methylamine, you may observe a broad fronting peak at the void volume (


).
  • Cause: Methylamine is highly basic and absorbs at low UV wavelengths.[1]

  • Solution: Ensure the Mobile Phase A is buffered to pH 3.[1]0. This protonates the amine, reducing its hydrophobicity and ensuring it elutes in the void, distinct from the retained N-MNBA.[1]

Thermal Degradation in GC

If you must use GC (e.g., for residual solvent analysis), avoid direct injection of the crude mixture.

  • Observation: N-MNBA peaks in GC often exhibit tailing or split peaks.[1]

  • Mechanism: The nitro group can undergo Chapman-like rearrangements or elimination at temperatures >220°C.[1]

  • Mitigation: Use a cool-on-column injector or derivatize the amide prior to analysis.[1]

References

  • MDPI . (2022).[1] Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances. Link

  • National Institutes of Health (NIH) . (2019).[1] Direct Observation and Analysis of the Halo-Amino-Nitro Alkane Functional Group. Link

  • ChemicalBook . (2025).[1][5][6] N-Methyl-4-nitroaniline Properties and Spectral Data (Analogous Nitro-Amide Behavior). Link

  • PubChem . (2026).[1][7] Compound Summary: N-(4-nitrophenyl)butanamide.[1][5] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-4-Nitro-Butyramide

Topic: [1][2][3][4][5][6] Executive Summary: The Precautionary Principle Immediate Action Required: Treat N-Methyl-4-Nitro-Butyramide (N-MNB) as a High-Hazard Research Chemical . While specific toxicological data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5][6]

Executive Summary: The Precautionary Principle

Immediate Action Required: Treat N-Methyl-4-Nitro-Butyramide (N-MNB) as a High-Hazard Research Chemical .

While specific toxicological data for this exact intermediate is often limited in public registries, its structural components—an aliphatic nitro group (


) attached to an 

-methyl amide
backbone—dictate a strict safety profile.[2][4] The presence of the nitro moiety introduces potential thermal instability and mutagenic risks, while the

-methyl group significantly enhances lipophilicity, increasing the risk of transdermal absorption.[2]

Critical Hazard Alerts:

  • Skin Absorption: High potential due to the

    
    -methyl motif.[2][4]
    
  • Thermal Instability: Aliphatic nitro compounds can decompose violently if heated to dryness or subjected to shock.[4]

  • Irritant/Sensitizer: High probability of respiratory and ocular irritation (Analogous to Methyl 4-nitrobutyrate).[2][4]

Part 1: Risk Assessment & Hazard Identification

1.1 Inferred Hazard Classification (GHS) Based on structural analogs (e.g., Methyl 4-nitrobutyrate, CAS 13013-02-0) and functional group analysis, the following H-codes must be assumed until specific data proves otherwise:

Hazard ClassH-CodeDescriptionCausality / Mechanism
Skin Irritation H315 Causes skin irritation.[2][4][7]Amide functionality can interact with keratin; Nitro group adds reactivity.[2][4]
Eye Irritation H319 Causes serious eye irritation.[2][4][7]Direct contact with mucous membranes causes inflammation.[2][4]
STOT - SE H335 May cause respiratory irritation.[2][4][7][8]Inhalation of dust/aerosol triggers bronchial irritation.[2][4]
Acute Toxicity H311 Toxic in contact with skin.[2][3][4][5]Critical:

-methylation increases lipid solubility, facilitating rapid dermal entry.[2][4]

1.2 The "Self-Validating" Safety Logic

  • The Nitro Rule: Never distill this compound to dryness.[4] The energy barrier for NO₂ cleavage is lower than C-C bonds, creating a risk of rapid decomposition.[4]

  • The Amide Rule: Avoid strong acids/bases during cleanup.[4] Hydrolysis can release methylamine (toxic gas) or 4-nitrobutyric acid (corrosive).[2][4]

Part 2: PPE Matrix & Selection Protocol

2.1 Glove Selection Strategy Standard nitrile gloves may offer insufficient protection against prolonged exposure to


-methylated organics.[2][4]
  • Primary Barrier: Silver Shield / 4H (Laminate Film) .[4]

    • Why: Resists permeation of small, polar organic molecules.[4]

  • Secondary Barrier (Dexterity): Nitrile (Minimum 5 mil) worn over the laminate glove.[4]

    • Why: Provides grip and protects the fragile inner film from tears.[4]

2.2 Respiratory & Eye Protection

  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.[4]

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[4] Safety glasses are insufficient due to the splash risk of a skin-absorbing liquid/solution.[2][4]

    • Lungs: If hood work is compromised (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor/P100 cartridges .[2][4]

2.3 PPE Decision Logic Diagram

PPE_Logic cluster_resp Respiratory Protocol Start Task Assessment Solidity Is N-MNB in Solution? Start->Solidity Concentration Concentration > 0.1M? Solidity->Concentration Yes Standard Double Nitrile Gloves (Change every 15 mins) Solidity->Standard No (Solid/Powder) Glove_Choice Glove Selection Concentration->Glove_Choice Glove_Choice->Standard No HighRisk Laminate (Silver Shield) + Outer Nitrile Glove_Choice->HighRisk Yes Hood Fume Hood (Sash < 18") Respirator Full Face OV/P100 Hood->Respirator Spill / Failure

Caption: Decision tree for selecting glove material based on physical state and concentration, ensuring permeation resistance.

Part 3: Operational Protocols

3.1 Weighing & Transfer (Solid State) Objective: Prevent inhalation of dust and contamination of balance.[4]

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.[4]

  • Static Control: Use an anti-static gun on the weighing boat. Nitro compounds can be static-sensitive.[2][4]

  • Transfer: Use a disposable spatula.[4] Do not reuse.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[2][4] Dispose of the wipe as hazardous solid waste.[4]

3.2 Reaction Setup (Liquid/Solution State) Objective: Mitigate thermal runaway risks.[4]

  • Solvent Choice: Dissolve N-MNB in a solvent with a high heat capacity (e.g., DCM, Toluene) to act as a heat sink.[4]

  • Temperature Monitoring:

    • Requirement: Internal temperature probe (thermocouple).[4]

    • Limit: Do not exceed 80°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).[4]

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can sensitize nitro-alkane decomposition.[2][4]

3.3 Emergency Spill Response Scenario: 100 mL spill of 0.5M solution.[4]

  • Alert: Announce "Spill! Evacuate area."

  • Isolate: Close lab doors. Allow aerosols to settle (15 mins) if outside hood.[4]

  • PPE Up: Don Silver Shield gloves, goggles, and lab coat.[4]

  • Absorb: Use Vermiculite or Sand .[4]

    • Contraindication: Do NOT use paper towels or combustible organic materials (sawdust).[4] Nitro compounds + cellulose = potential flammability hazard.[4]

  • Collect: Scoop into a high-density polyethylene (HDPE) bucket. Label "Hazardous Waste - Nitro Compound".[2][4]

Part 4: Disposal & Deactivation

4.1 Waste Stream Segregation Never mix N-MNB waste with:

  • Strong Bases (NaOH, KOH): Can deprotonate the alpha-carbon (next to nitro group), forming nitronate salts which are often explosive when dry.[2][4]

  • Reducing Agents (Hydrides): Can cause exothermic reduction to amines.[4]

4.2 Disposal Decision Tree

Disposal_Flow Waste N-MNB Waste Type Waste Type? Waste->Type Liquid Liquid Mother Liquor Type->Liquid Solid Solid/Absorbent Type->Solid Segregation Check Incompatibles (No Bases/Hydrides) Liquid->Segregation Solid->Segregation Container HDPE Drum (Label: Toxic/Oxidizer) Segregation->Container Final High-Temp Incineration Container->Final

Caption: Workflow for segregating and packaging N-MNB waste to prevent incompatible chemical reactions in storage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • PubChem. (n.d.).[4][7] Methyl 4-nitrobutyrate (Compound Summary). National Library of Medicine.[4] Retrieved from [Link](Cited as structural analog for hazard estimation).[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[4] [Link][2][4]

  • East Harbour Group. (2022).[4][5] Material Safety Data Sheet: N-Methyl-4-Nitroaniline. (Cited for N-methyl/Nitro group handling parallels). [Link][2][4]

Sources

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